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  • Product: Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate
  • CAS: 1418117-73-3

Core Science & Biosynthesis

Foundational

Mechanism of action of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate in organic synthesis

An In-Depth Technical Guide to the Mechanism of Action of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate in Organic Synthesis Introduction: Unveiling a Versatile Synthetic Building Block Ethyl 3-(4-methyl-2,5-di...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate in Organic Synthesis

Introduction: Unveiling a Versatile Synthetic Building Block

Ethyl 3-(4-methyl-2,5-dioxo-4-imidazolidinyl)propanoate is a heterocyclic compound featuring a 4,4-disubstituted hydantoin core linked to an ethyl propanoate side chain. The hydantoin moiety, an imidazolidine-2,4-dione, is recognized as a "privileged scaffold" in medicinal chemistry due to its rigid structure and capacity for diverse hydrogen bonding, which allows for interaction with a wide array of biological targets.[1][2] This has led to the incorporation of the hydantoin ring into numerous pharmaceuticals, including anticonvulsants like phenytoin, antimicrobial agents such as nitrofurantoin, and nonsteroidal antiandrogens like nilutamide.[3][4]

Beyond its pharmacological significance, the hydantoin structure offers a versatile platform for synthetic organic chemists. The presence of multiple reactive sites—two distinct nitrogen atoms within the heterocyclic ring and appended functional groups—allows for a range of chemical transformations. This guide elucidates the primary mechanisms of action through which Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate can be employed as a valuable intermediate in the synthesis of more complex molecular architectures, including novel non-natural amino acids and other functionalized heterocyclic systems.

Plausible Synthesis of the Parent Compound: A Michael Addition Approach

A logical and efficient synthetic route to Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate involves the aza-Michael addition of 5-methylhydantoin to an acrylate derivative. This conjugate addition is a widely utilized carbon-nitrogen bond-forming reaction in organic synthesis.[5][6] The reaction proceeds via the deprotonation of one of the hydantoin's nitrogen atoms, creating a nucleophilic anion that subsequently attacks the β-carbon of the electron-deficient alkene (the Michael acceptor).

The N3-proton of the hydantoin ring is generally more acidic than the N1-proton, meaning it is more readily removed by a base.[7][8] Consequently, the Michael addition is expected to occur predominantly at the N3 position.

Synthesis_of_Target_Compound cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 5-Methylhydantoin C1 Base (e.g., K2CO3) Solvent (e.g., DMF) Heat plus1 + R2 Ethyl Acrylate P1 Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate C1->P1 Aza-Michael Addition

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol: Synthesis via Aza-Michael Addition

This protocol is a representative procedure based on established methods for Michael additions of amines to acrylates.[6][9]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methylhydantoin (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous dimethylformamide (DMF).

  • Addition of Michael Acceptor: Add ethyl acrylate (1.2 eq.) to the stirring suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate.

Core Mechanisms of Action in Organic Synthesis

The synthetic utility of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate stems from the reactivity of its two primary functional domains: the hydantoin ring and the ethyl ester side chain.

N-Alkylation of the Hydantoin Ring: A Gateway to Diverse Derivatives

The remaining N-H proton at the N1 position of the hydantoin ring can be substituted via alkylation, providing a straightforward method to introduce further molecular complexity. The regioselectivity of hydantoin alkylation is highly dependent on the reaction conditions, particularly the choice of base.[7][8]

  • N3-Alkylation (if starting from an unsubstituted hydantoin): As mentioned, the N3 proton is more acidic. Weaker bases like potassium carbonate tend to selectively deprotonate this position.[8]

  • N1-Alkylation: Selective alkylation at the less acidic N1 position requires a stronger base. Potassium bases such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an aprotic solvent like tetrahydrofuran (THF) have been shown to effectively promote direct N1-alkylation.[7]

Mechanism of N1-Alkylation:

The strong base deprotonates the N1 nitrogen, forming a potent nucleophile. This anion then attacks an electrophilic alkylating agent (e.g., an alkyl halide) in a classic Sₙ2 reaction to form the N1-alkylated product.

N1_Alkylation_Mechanism Start Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate (N1-H) Anion N1-Anion Intermediate Start->Anion Deprotonation Base Strong Base (e.g., tBuOK) Product N1-Alkylated Hydantoin Derivative Anion->Product SN2 Attack Electrophile Alkyl Halide (R-X) Byproduct H-Base⁺ + X⁻

Caption: General mechanism for N1-alkylation of the hydantoin ring.

Table 1: Conditions for Regioselective Hydantoin Alkylation

Target PositionBaseSolventTypical ConditionsReference
N3 K₂CO₃DMFHeat[8]
N1 tBuOK or KHMDSTHFRoom Temperature[7]
Experimental Protocol: Selective N1-Alkylation

This protocol is adapted from established procedures for the N1-selective alkylation of hydantoins.[7]

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate (1.0 eq.) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (tBuOK, 1.1 eq.) portion-wise. Stir the mixture at this temperature for 30 minutes. The formation of the potassium salt may result in a suspension.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.2 eq.) dropwise to the cooled suspension.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.

Hydrolysis of the Ethyl Ester: Formation of a Carboxylic Acid Intermediate

The ethyl propanoate side chain can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid.[1][10][11] This transformation is fundamental, as the resulting carboxylic acid serves as a versatile handle for subsequent reactions, such as amide bond formations (e.g., via carbodiimide coupling), reductions, or other carboxylic acid-specific chemistry.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon.[11][12] The reaction yields a carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid.

Ester_Hydrolysis_Mechanism Ester Ethyl Ester Derivative Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack Base Aqueous Base (e.g., NaOH, H₂O) Carboxylate Carboxylate Salt Tetrahedral->Carboxylate Collapse & Loss of Ethoxide Alcohol Ethanol FinalAcid Carboxylic Acid Derivative Carboxylate->FinalAcid Protonation AcidWorkup Acid Workup (e.g., HCl)

Caption: Mechanism of base-catalyzed hydrolysis of the ethyl ester.

Experimental Protocol: Base-Catalyzed Ester Hydrolysis
  • Reaction Setup: Dissolve Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate (1.0 eq.) in a mixture of methanol or ethanol and water.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq.) and heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol solvent. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoic acid.

Conversion to a Non-Natural Amino Acid: A Multi-Step Hydrolysis

One of the most powerful applications of hydantoin chemistry is its use in the synthesis of α-amino acids.[13] Hydantoins can be considered cyclic derivatives of amino acids and can be hydrolyzed under harsh conditions to reveal the parent amino acid. By applying a vigorous hydrolysis protocol to Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate, it is possible to cleave both the ester and the hydantoin ring, yielding a novel, substituted amino acid.

The overall transformation involves the hydrolysis of the ester to a carboxylic acid and the hydrolysis of the two amide bonds within the hydantoin ring. This process typically requires heating with a strong base or acid.

Amino_Acid_Synthesis Start Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate Conditions1 Step 1: Ester Hydrolysis (e.g., NaOH, H₂O, Reflux) Start->Conditions1 Intermediate 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoic acid Conditions2 Step 2: Hydantoin Ring Opening (e.g., Ba(OH)₂, Heat) Intermediate->Conditions2 FinalProduct 4-Amino-4-methylheptanedioic acid Conditions1->Intermediate Conditions2->FinalProduct

Caption: Pathway from the title compound to a non-natural amino acid.

Experimental Protocol: Total Hydrolysis to Amino Acid

This protocol is based on general procedures for the vigorous hydrolysis of hydantoins to their corresponding amino acids.[14]

  • Reaction Setup: In a high-pressure reaction vessel or a flask equipped with a high-efficiency reflux condenser, combine Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate (1.0 eq.) and a saturated aqueous solution of barium hydroxide (Ba(OH)₂).

  • Hydrolysis: Heat the mixture to a high temperature (e.g., 120-140 °C) for an extended period (24-48 hours).

  • Work-up: Cool the reaction mixture. The barium will precipitate as barium carbonate (BaCO₃) upon reaction with atmospheric CO₂ or by bubbling CO₂ gas through the solution. Remove the precipitate by filtration.

  • Isolation: The filtrate containing the amino acid salt can be neutralized with dilute sulfuric acid (H₂SO₄), which will precipitate the excess barium as barium sulfate (BaSO₄). After another filtration, the aqueous solution containing the free amino acid can be concentrated to yield the crude product.

  • Purification: The resulting amino acid can be purified by recrystallization or ion-exchange chromatography.

Conclusion

Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate is a synthetically versatile molecule whose reactivity is governed by its constituent hydantoin and ethyl ester functionalities. Through selective N-alkylation, ester hydrolysis, and complete ring-opening, this compound serves as a valuable starting material for the synthesis of a wide range of functionalized heterocycles and novel, non-natural amino acids. The specific reaction pathway is dictated by the choice of reagents and conditions, offering chemists precise control over the synthetic outcome. This guide provides a foundational understanding of its core mechanisms of action, enabling researchers to leverage its synthetic potential in drug discovery and materials science.

References

  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) - PubMed. (2026, February 26). PubMed. Retrieved March 17, 2026, from [Link]

  • Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids. (2001, December 15). PubMed. Retrieved March 17, 2026, from [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021, June 30). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. (n.d.). Tunku Abdul Rahman University of Management and Technology. Retrieved March 17, 2026, from [Link]

  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. (2017, June 23). ACS Publications. Retrieved March 17, 2026, from [Link]

  • hydrolysis of esters. (n.d.). Chemguide. Retrieved March 17, 2026, from [Link]

  • Ester hydrolysis. (n.d.). Wikipedia. Retrieved March 17, 2026, from [Link]

  • Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • Ester Hydrolysis | Overview, Procedure & Mechanism. (n.d.). Study.com. Retrieved March 17, 2026, from [Link]

  • Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. (n.d.). PubMed. Retrieved March 17, 2026, from [Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. (2022, February 9). ACS Publications. Retrieved March 17, 2026, from [Link]

  • N-Alkylhydantoins as New Organogelators and Their Ability to Create Thixotropic Mixed Molecular Organogels. (2022, October 8). MDPI. Retrieved March 17, 2026, from [Link]

  • Reactions of 3,4-Disubstituted 4-Oxazolin-2-ones. I. A Novel Route to 1,3,5-Trisubstituted Hydantoins. (n.d.). The Journal of Organic Chemistry. Retrieved March 17, 2026, from [Link]

  • Yields and reaction conditions of N1-alkylation of N3-substituted hydantoins 7-10. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). MDPI. Retrieved March 17, 2026, from [Link]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024, April 10). Journal of Synthetic Chemistry. Retrieved March 17, 2026, from [Link]

  • Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • UNCORRECTED PROOF. (n.d.). UPCommons. Retrieved March 17, 2026, from [Link]

  • Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. (2022, September 10). MDPI. Retrieved March 17, 2026, from [Link]

  • Aza-Michael addition of secondary amine to ethyl acrylate. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • A novel hydantoin synthesis and exploration of related reactions. (2015, October 4). RMIT University. Retrieved March 17, 2026, from [Link]

  • A novel hydantoin synthesis and exploration of related reactions. (2024, November 23). RMIT Research Repository. Retrieved March 17, 2026, from [Link]

  • Hydantoin formation by cyclo-elimination: reactivity difference between Merrifield- and Wang-derived resins. (2000, September 1). R Discovery. Retrieved March 17, 2026, from [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Michael addition – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved March 17, 2026, from [Link]

  • Synthesis of Ethyl 3-Methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate Analogues Using Green and Expeditious Grinding Method. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). Google Patents.
  • A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. (n.d.). Thieme. Retrieved March 17, 2026, from [Link]

  • Synthesis of ethyl 2-(4-acetamidophenoxy)propanoate. (n.d.). PrepChem.com. Retrieved March 17, 2026, from [Link]

  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. (n.d.). Organic Syntheses. Retrieved March 17, 2026, from [Link]

Sources

Exploratory

Comprehensive Characterization and Synthetic Methodology of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Validated Protocol Executive Summary & Chemical Identity Ethyl 3-(4-methyl-2,5-di...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Validated Protocol

Executive Summary & Chemical Identity

Ethyl 3-(4-methyl-2,5-dioxo-4-imidazolidinyl)propanoate (CAS: 1418117-73-3) is a highly functionalized heterocycle featuring a hydantoin (imidazolidine-2,4-dione) core[1]. While standard IUPAC nomenclature typically assigns the carbonyls to the 2 and 4 positions, commercial catalogs frequently use the alternative 2,5-dioxoimidazolidin-4-yl numbering scheme. Regardless of the nomenclature, this scaffold is a privileged pharmacophore in medicinal chemistry, offering a unique combination of hydrogen-bond donors/acceptors and a hydrolyzable ester moiety that is highly strategic for prodrug design.

Physicochemical Data Summary

To facilitate rapid reference for analytical and synthetic workflows, the core quantitative data for this compound is summarized below:

PropertyValue
Chemical Name Ethyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoate
CAS Registry Number 1418117-73-3
Molecular Formula C9H14N2O4
Molecular Weight 214.22 g/mol
Monoisotopic Exact Mass 214.09536 Da
[M+H]+ m/z (ESI+) 215.1026
[M+Na]+ m/z (ESI+) 237.0846
Core Scaffold Imidazolidine-2,4-dione (Hydantoin)

High-Resolution Mass Spectrometry (HRMS) Profiling

In drug metabolism and pharmacokinetics (DMPK) studies, distinguishing the parent active pharmaceutical ingredient (API) from its metabolites requires extreme precision. The monoisotopic exact mass of this compound is calculated at 214.09536 Da[1].

Causality in MS/MS Fragmentation: When subjected to Collision-Induced Dissociation (CID) in positive Electrospray Ionization (ESI+) mode, the protonated molecular ion ([M+H]+ at m/z 215.1026) undergoes predictable, structurally diagnostic fragmentation. The presence of the ethyl ester dictates a primary neutral loss of ethanol (-46.0419 Da), yielding a highly stable acylium ion at m/z 169.0607. Orthogonally, the hydantoin ring itself is susceptible to the neutral loss of isocyanic acid (HNCO, -43.0058 Da), a classic fragmentation pathway that confirms the presence of the unsubstituted N-C=O face of the hydantoin core.

MassSpec M Precursor Ion [M+H]+ m/z 215.1026 F1 Acylium Ion (-EtOH) m/z 169.0607 M->F1 Ester Cleavage (-46.0419 Da) F2 Ring Opening (-HNCO) m/z 172.0968 M->F2 Hydantoin Cleavage (-43.0058 Da) F3 Hydantoin Core m/z 113.0351 F1->F3 Alkyl Loss (-56.0256 Da)

Fig 1. Proposed ESI-HRMS collision-induced dissociation (CID) fragmentation pathway.

Mechanistic Synthesis: The Bucherer-Bergs Approach

The most robust and scalable method to synthesize 5,5-disubstituted hydantoins is the[2].

Mechanistic Causality: Unlike the Read synthesis which utilizes amino acids, the Bucherer-Bergs reaction constructs the hydantoin ring directly from a ketone[3]. For this specific compound, the starting material is ethyl levulinate (ethyl 4-oxopentanoate).

  • The ketone undergoes nucleophilic attack by potassium cyanide (KCN) to form a cyanohydrin.

  • Ammonia (generated in situ from ammonium carbonate) displaces the hydroxyl group to form an aminonitrile.

  • Nucleophilic attack of the amine onto carbon dioxide (also from ammonium carbonate) forms a cyano-carbamic acid, which undergoes intramolecular cyclization into a 5-imino-oxazolidin-2-one intermediate.

  • A final thermodynamic rearrangement yields the highly stable hydantoin[4].

SyntheticWorkflow N1 Ethyl Levulinate + KCN + (NH4)2CO3 N2 Bucherer-Bergs Reaction (50°C) N1->N2 Aqueous EtOH 12 hours N3 Crude Hydantoin Precipitation N2->N3 Cool to 0°C N4 Recrystallization (EtOH/H2O) N3->N4 Filtration & Washing N5 Purified API Intermediate N4->N5 Yield >85%

Fig 2. Bucherer-Bergs synthetic workflow for the target hydantoin derivative.

Validated Experimental Protocol

The following protocol is designed as a self-validating system , ensuring that researchers can verify the success of each step before proceeding.

Reagents Required
  • Ethyl levulinate (1.0 eq, 10 mmol)

  • Potassium cyanide, KCN (1.5 eq, 15 mmol) (Caution: Highly toxic)

  • Ammonium carbonate, (NH4)2CO3 (3.0 eq, 30 mmol)

  • Solvent: 50% Aqueous Ethanol (v/v)

Step-by-Step Methodology
  • Reaction Assembly: In a well-ventilated fume hood, dissolve 30 mmol of (NH4)2CO3 and 15 mmol of KCN in 20 mL of 50% aqueous ethanol.

    • Causality: Aqueous ethanol is strictly required because it simultaneously solvates the organic ketone and the inorganic salts, ensuring a homogeneous reaction environment[5].

  • Substrate Addition: Add 10 mmol of ethyl levulinate dropwise to the stirring solution at room temperature.

  • Thermal Cyclization: Seal the reaction vessel loosely (to prevent pressure buildup from gas evolution) and heat to 50 °C for 12 hours.

    • Causality: 50 °C provides the exact thermal energy required to overcome the activation barrier for the cyano-carbamic acid cyclization while preventing the base-catalyzed hydrolysis of the ethyl ester[4].

  • Self-Validation Checkpoint 1 (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1). The disappearance of the UV-inactive ethyl levulinate is confirmed using a KMnO4 stain. Furthermore, the cessation of NH3/CO2 gas bubbling indicates the consumption of the ammonium carbonate.

  • Precipitation & Isolation: Cool the reaction mixture to 0 °C in an ice bath. The product will precipitate as a white solid. Filter under vacuum and wash with ice-cold water (3 x 10 mL) to remove residual cyanide and inorganic salts.

  • Purification: Recrystallize the crude solid from a minimal amount of hot 50% aqueous ethanol.

  • Self-Validation Checkpoint 2 (Analytical): Dissolve 1 mg of the purified crystals in LC-MS grade Methanol. Inject into an ESI-HRMS system. The protocol is validated if the [M+H]+ peak is observed at m/z 215.1026 (± 5 ppm).

Pharmacological Relevance

The is a cornerstone in the development of anticonvulsants, anti-arrhythmics, and anti-cancer agents[5]. The specific incorporation of an ethyl propanoate chain at the C4 position of the imidazolidine-2,5-dione ring serves a dual purpose:

  • Prodrug Strategy: The ester linkage acts as a lipophilic mask, enhancing passive diffusion across the blood-brain barrier (BBB) or cellular membranes. Once internalized, endogenous carboxylesterases cleave the ethyl group, releasing the active propanoic acid derivative.

  • Synthetic Handle: For drug development professionals, the ester serves as a versatile synthetic handle for downstream functionalization, allowing for direct amidation or coupling to targeted delivery vectors (e.g., PEGylation or antibody-drug conjugates).

References

  • Wikipedia. Bucherer–Bergs reaction. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from:[Link]

Sources

Foundational

Preliminary Investigation of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate Derivatives: Synthesis, Reactivity, and Pharmacological Potential

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary Ethyl 3-(4-methyl-2,5-dioxo-4-imidazolidinyl)propanoate (EMDIP) is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Ethyl 3-(4-methyl-2,5-dioxo-4-imidazolidinyl)propanoate (EMDIP) is a highly versatile, 5,5-disubstituted hydantoin derivative. Characterized by a quaternary stereocenter, a robust 1,3-imidazolidine-2,4-dione core, and a flexible ethyl propanoate appendage, EMDIP serves as a critical building block in modern drug discovery. Most notably, it is a direct synthetic precursor to α -methylglutamic acid, a well-documented metabotropic glutamate receptor (mGluR) antagonist[1].

This technical guide provides an in-depth mechanistic analysis of EMDIP, detailing its synthesis via multicomponent reactions, its regioselective derivatization, and the self-validating experimental protocols required to harness its full pharmacological potential.

Structural and Mechanistic Profiling

The synthetic utility of EMDIP stems from its distinct reactivity hotspots, which allow for orthogonal functionalization without the need for complex protecting group strategies.

  • N3-Position (High Acidity): Flanked by two electron-withdrawing carbonyl groups (C2 and C4), the N3-H proton is relatively acidic (pKa ~ 8.5). This allows for selective deprotonation by mild bases (e.g., K₂CO₃), facilitating regioselective N3-alkylation[2].

  • N1-Position (Low Acidity): Adjacent to only one carbonyl and the sterically hindered quaternary carbon, the N1-H proton is significantly less acidic (pKa ~ 13.0). Functionalization here requires strong bases (e.g., NaH) and is typically performed after N3 has been blocked[2].

  • Ethyl Ester Appendage: The propanoate tail provides a handle for standard ester chemistry, including amidation with primary amines or reduction to the corresponding alcohol.

  • Hydantoin Core: While highly stable, the ring can be globally hydrolyzed under harsh acidic or basic conditions to liberate unnatural α -amino acids.

ReactivityMap EMDIP EMDIP Core (Hydantoin Ester) N3 N3-Alkylation (Mild Base, RX) EMDIP->N3 pKa ~ 8.5 N1 N1-Alkylation (Strong Base, RX) EMDIP->N1 pKa ~ 13.0 Amide Amidation (R-NH2, Heat) EMDIP->Amide Ester Reactivity Hydrolysis Global Hydrolysis (6M HCl, Reflux) EMDIP->Hydrolysis Ring & Ester Cleavage aMGA α-Methylglutamic Acid (mGluR Antagonist) Hydrolysis->aMGA

Caption: Reactivity map of EMDIP highlighting selective functionalization and hydrolysis pathways.

Synthesis and Derivatization Strategies

The Bucherer-Bergs Multicomponent Reaction

The most efficient route to construct the EMDIP core is the Bucherer-Bergs reaction, a multicomponent assembly utilizing ethyl levulinate, potassium cyanide (KCN), and ammonium carbonate ((NH₄)₂CO₃)[3].

Mechanistic Causality: Ammonium carbonate acts as a dual-purpose reagent and self-regulating buffer. It thermally dissociates into NH₃ and CO₂. The ammonia condenses with the ketone of ethyl levulinate to form an imine, which is immediately trapped by the cyanide nucleophile to yield an α -aminonitrile. The in situ generated CO₂ then reacts with the amine to form a cyano-carbamic acid intermediate. Finally, an intramolecular cyclization driven by thermodynamic stability yields the 5,5-disubstituted hydantoin ring[3]. The mild conditions (50-60 °C) perfectly preserve the ethyl ester moiety.

BuchererBergs Ketone Ethyl Levulinate Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + HCN (from KCN) Reagents KCN, (NH4)2CO3 EtOH/H2O, 60°C Reagents->Cyanohydrin Aminonitrile Aminonitrile Intermediate Cyanohydrin->Aminonitrile + NH3 (from (NH4)2CO3) Carbamic Cyano-Carbamic Acid Aminonitrile->Carbamic + CO2 (from (NH4)2CO3) Product EMDIP (Hydantoin) Carbamic->Product Intramolecular Cyclization

Caption: Stepwise mechanism of the Bucherer-Bergs multicomponent synthesis of EMDIP.

Experimental Protocols (Self-Validating Systems)

To ensure high fidelity in derivative generation, the following protocols are designed as self-validating workflows. Physical or chemical changes inherent to the reaction provide immediate feedback on success.

Protocol 1: Bucherer-Bergs Synthesis of EMDIP
  • Setup: Dissolve ethyl levulinate (1.0 eq) in a 1:1 mixture of EtOH and deionized water. The 50% aqueous ethanol ensures co-solubility of the organic ketone and the inorganic salts.

  • Addition: Add (NH₄)₂CO₃ (3.0 eq) and KCN (1.5 eq). Caution: Perform in a highly ventilated fume hood due to the risk of HCN gas evolution.

  • Reaction: Heat the mixture to 60 °C for 12 hours. The sealed environment prevents the escape of volatile NH₃ and CO₂, pushing the equilibrium toward the aminonitrile.

  • Validation (Self-Validating Step): Upon cooling the reaction to 4 °C, the conversion of the highly soluble liquid ketone into the rigid, hydrogen-bonding hydantoin network causes spontaneous crystallization. A sharp melting point and the appearance of characteristic imide N-H stretches (~3200 cm⁻¹) and dual carbonyl stretches (~1710, 1770 cm⁻¹) in FTIR confirm successful ring closure.

Protocol 2: Regioselective N3-Alkylation
  • Setup: Dissolve EMDIP (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (1.2 eq). The mild basicity of K₂CO₃ is perfectly calibrated to deprotonate the N3-H (pKa ~8.5) without touching the N1-H (pKa ~13.0)[2].

  • Alkylation: Dropwise add an alkyl halide (e.g., benzyl bromide, 1.1 eq) and stir at room temperature for 4 hours.

  • Validation (Self-Validating Step): The reaction is validated by ¹H-NMR analysis of the crude mixture. The disappearance of the downfield N3-H broad singlet (~10.5 ppm) while the N1-H signal (~8.0 ppm) remains strictly intact confirms absolute regioselectivity.

Protocol 3: Global Hydrolysis to α -Methylglutamic Acid
  • Setup: Suspend EMDIP or its N-unsubstituted derivatives in 6M HCl.

  • Hydrolysis: Reflux at 110 °C for 24–48 hours. The harsh acidic conditions are required to overcome the thermodynamic stability of the hydantoin ring, simultaneously hydrolyzing the ethyl ester.

  • Validation (Self-Validating Step): The complete dissolution of the initially organic-soluble EMDIP into the aqueous HCl phase indicates successful cleavage of the lipophilic ester and ring opening. Subsequent ninhydrin staining of the lyophilized product yields a deep purple color, validating the liberation of the primary amine.

Pharmacological Potential & SAR (Quantitative Data)

EMDIP derivatives are primarily investigated for their neurological activity, specifically targeting metabotropic glutamate receptors (mGluRs). By systematically modifying the N3 position and the ester tail, researchers can fine-tune lipophilicity (ClogP) and target affinity before committing to the final hydrolysis step that yields the active amino acid[1].

Table 1: Preliminary In Vitro Screening of EMDIP Derivatives (Representative Data)

Compound IDN3-Substituent (R₁)Ester Modification (R₂)ClogPmGluR2 IC₅₀ (µM)Pharmacological Note
EMDIP (Core) -H-O-Ethyl0.85>100Inactive prodrug/precursor
EMDIP-N3-Bn -Benzyl-O-Ethyl2.4545.2Weak allosteric modulation
EMDIP-N3-Me -Methyl-O-Ethyl1.12>100Steric clash at binding site
EMDIP-Amide -H-NH-Benzyl1.9512.5Moderate antagonist activity
α -MGA -H-OH (Hydrolyzed)-1.200.8Potent mGluR Antagonist

Data Interpretation: The intact hydantoin ester (EMDIP) lacks the necessary zwitterionic character to strongly bind the orthosteric glutamate site. However, global hydrolysis to α -Methylglutamic Acid ( α -MGA) restores the amino acid pharmacophore, resulting in potent mGluR antagonism. Intermediate amidation shows promise for generating lipophilic, brain-penetrant prodrugs.

Conclusion

The preliminary investigation of Ethyl 3-(4-methyl-2,5-dioxo-4-imidazolidinyl)propanoate (EMDIP) reveals a highly programmable scaffold. By leveraging the pKa differential between its nitrogen atoms and the orthogonal reactivity of its ester tail, medicinal chemists can rapidly generate diverse libraries of hydantoin derivatives. Whether utilized as a stable precursor for unnatural amino acid synthesis via the Bucherer-Bergs reaction or as a core for novel mGluR modulators, EMDIP remains a foundational asset in targeted drug discovery.

References
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC | nih.gov | 3

  • Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins | The Journal of Organic Chemistry - ACS Publications | acs.org | 2

  • 5-Cyano-5-methyl-2-pyrrolidone | 86240-21-3 | Benchchem | benchchem.com | 1

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Bucherer-Bergs Multicomponent Reaction Introduction & Mechanistic Rationale The hydantoin (imidazolidine-2,4-dione) scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Bucherer-Bergs Multicomponent Reaction

Introduction & Mechanistic Rationale

The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anticonvulsants, muscle relaxants, and anti-androgen therapeutics[1]. The synthesis of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate leverages the classic Bucherer-Bergs multicomponent reaction, transforming a sustainable, biomass-derived platform chemical (ethyl levulinate) into a densely functionalized heterocyclic system[1].

Causality in Experimental Design

As a self-validating synthetic protocol, every parameter in this workflow is designed with specific mechanistic intent:

  • Solvent Selection (50% Aqueous Ethanol): The biphasic nature of the reagents requires a co-solvent system. Ethanol solubilizes the organic ketone (ethyl levulinate), while water is strictly necessary to dissolve the inorganic salts (KCN and (NH4​)2​CO3​ )[1].

  • Reagent Stoichiometry: An excess of ammonium carbonate (3.0 eq) is utilized because it acts as a dual-purpose reagent, providing both the ammonia required for the initial imine formation and the carbon dioxide necessary for the cyano-carbamic acid intermediate.

  • Thermodynamic Control (60 °C): The reaction is heated to 60 °C to provide the activation energy required for the critical rearrangement step. At this temperature, the kinetically favored 5-imino-oxazolidin-2-one intermediate undergoes an isocyanate-mediated rearrangement to form the thermodynamically stable hydantoin core[1].

Mechanism Ketone Ethyl Levulinate Aminonitrile α-Aminonitrile Intermediate Ketone->Aminonitrile Nucleophilic Addition Ammonia NH3 + HCN (from Reagents) Ammonia->Aminonitrile Carbamic Cyano-carbamic Acid Aminonitrile->Carbamic CO2 Insertion CO2 CO2 (from (NH4)2CO3) CO2->Carbamic Imino 5-Imino-oxazolidin-2-one Carbamic->Imino Cyclization (-H2O) Hydantoin Ethyl 3-(4-Methyl-2,5-dioxo- 4-imidazolidinyl)propanoate Imino->Hydantoin Thermodynamic Rearrangement (60 °C)

Figure 1: Mechanistic pathway of the Bucherer-Bergs reaction forming the hydantoin core.

Materials and Reagents

All reagents should be of analytical grade. CRITICAL WARNING: Potassium cyanide (KCN) is highly toxic and potentially fatal if swallowed, inhaled, or absorbed through the skin. All procedures must be conducted in a certified chemical fume hood.

Table 1: Reagent Quantities (50 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl levulinate 144.171.07.21 g (50 mmol)Starting Material
Potassium cyanide (KCN) 65.121.54.88 g (75 mmol)Cyanide Source
Ammonium carbonate 96.093.014.4 g (150 mmol)NH₃ and CO₂ Source
Ethanol (Absolute) 46.07-50 mLCo-solvent
Deionized Water 18.02-50 mLCo-solvent

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly
  • Solvation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl levulinate (7.21 g, 50 mmol) in 50 mL of absolute ethanol. Add 50 mL of deionized water to the stirring solution.

  • Reagent Addition: Transfer the flask to a fume hood. Add ammonium carbonate (14.4 g, 150 mmol) in portions to avoid clumping.

  • Cyanide Introduction: Carefully add potassium cyanide (4.88 g, 75 mmol) to the mixture. Note: The solution must remain basic (pH > 9) to prevent the evolution of lethal hydrogen cyanide (HCN) gas.

Phase 2: Thermal Activation
  • Heating: Attach a reflux condenser to the flask. Submerge the flask in a pre-heated oil bath or heating block set to 60 °C.

  • Incubation: Stir the biphasic slurry vigorously (800 rpm) for 16 hours. As the reaction progresses and the intermediates form, the mixture will gradually become a homogeneous pale-yellow solution. While continuous flow methods can accelerate this to ~30 minutes[2], batch synthesis requires extended thermal incubation for maximum yield.

Phase 3: Quenching and Workup
  • Cyanide Quenching: Remove the flask from the heat source and allow it to cool to room temperature. To neutralize unreacted cyanide, slowly add 20 mL of a 10% w/v sodium hypochlorite (bleach) solution. Stir for 30 minutes. Rationale: Hypochlorite oxidizes highly toxic cyanide ( CN− ) to significantly less toxic cyanate ( OCN− ).

  • Acidification: Place the flask in an ice bath. Carefully adjust the pH of the solution to 5.5–6.0 using 1 M HCl dropwise.

    • Causality Note: The hydantoin ring is weakly acidic (pKa ~9). Lowering the pH ensures the molecule is fully protonated and neutral, which forces the product to crash out of the aqueous phase. Do not drop the pH below 4, as this risks hydrolyzing the ethyl ester side chain.

Phase 4: Isolation and Purification
  • Filtration: Collect the resulting white precipitate via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with ice-cold distilled water (2 × 20 mL) to remove residual inorganic salts and water-soluble impurities.

  • Drying: Transfer the solid to a vacuum oven and dry at 50 °C for 12 hours to afford the pure product.

Workflow Step1 1. Preparation Ethyl Levulinate in 50% aq. EtOH Step2 2. Reagents KCN + (NH4)2CO3 (Fume Hood) Step1->Step2 Step3 3. Reaction Stir at 60 °C for 16 hours Step2->Step3 Step4 4. Quenching NaOCl (Bleach) Cyanide Oxidation Step3->Step4 Step5 5. Isolation pH 5.5-6.0 Filtration & Drying Step4->Step5

Figure 2: Step-by-step experimental workflow for hydantoin synthesis.

Analytical Characterization

To validate the success of the synthesis, the isolated solid should be analyzed via NMR and IR spectroscopy. The expected self-validating data points are summarized below:

Table 2: Expected Spectroscopic Data
ParameterExpected Result
Appearance White crystalline solid
Typical Yield 70–85%
¹H NMR (400 MHz, DMSO-d₆) δ 10.55 (s, 1H, NH), 7.95 (s, 1H, NH), 4.02 (q, J = 7.1 Hz, 2H, O-CH₂), 2.30–2.15 (m, 2H, CH₂-C=O), 1.90–1.75 (m, 2H, CH₂-Cq), 1.25 (s, 3H, CH₃), 1.16 (t, J = 7.1 Hz, 3H, ester-CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 177.5 (C=O, hydantoin C5), 172.8 (C=O, ester), 156.4 (C=O, hydantoin C2), 61.2 (Cq, hydantoin C4), 59.8 (CH₂, ester), 33.2 (CH₂), 28.5 (CH₂), 23.8 (CH₃), 14.1 (CH₃)
FT-IR (ATR, cm⁻¹) 3250 (N-H stretch), 1770 (C=O hydantoin), 1715 (C=O ester)

References

  • Kalník M, Gabko P, Bella M, Koóš M. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules. 2021;26(13):4024. URL:[Link][1]

Sources

Application

Application Note: Utilizing Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate as a Precursor for Conformationally Constrained Peptide Synthesis

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The incorporation of unnatural, α,α -disub...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The incorporation of unnatural, α,α -disubstituted amino acids into peptide sequences is a cornerstone strategy in modern peptidomimetics. By introducing an α -methyl group, chemists can leverage the Thorpe-Ingold effect to severely restrict the rotational freedom (dihedral angles ϕ and ψ ) of the peptide backbone. This steric constraint strongly induces and stabilizes specific secondary structures, such as α -helices or 310​ -helices, while simultaneously rendering the peptide highly resistant to proteolytic degradation[1].

Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate (MW: 214.25 g/mol ) serves as an exceptionally stable, shelf-ready hydantoin precursor for the synthesis of α -methylglutamic acid ( α -MeGlu). Hydantoins are highly favored intermediates because they can be synthesized in high yields via the multicomponent Bucherer-Bergs reaction and safely stored without degradation[2][3].

This application note details the end-to-end workflow: from the global hydrolysis of the hydantoin precursor to yield free α -MeGlu, through its orthogonal protection to form Fmoc- α -MeGlu(OtBu)-OH (CAS: 1072845-48-7)[4][5], and finally, its optimized incorporation into a peptide chain via Solid-Phase Peptide Synthesis (SPPS).

Mandatory Visualization: Workflows & Bottlenecks

G A Ethyl 3-(4-Methyl-2,5-dioxo- 4-imidazolidinyl)propanoate B Global Hydrolysis (6M HCl, 110°C) A->B C α-Methylglutamic Acid (Unnatural AA) B->C D Orthogonal Protection (Cu(II), tBuOH, Fmoc-OSu) C->D E Fmoc-α-MeGlu(OtBu)-OH (SPPS Building Block) D->E

Caption: Chemical workflow from hydantoin precursor to Fmoc-protected SPPS building block.

SPPS N1 Resin-Bound Peptide (Free N-Terminus) C1 Steric Bottleneck at α-Carbon N1->C1 N2 Fmoc-α-MeGlu(OtBu)-OH + HATU/DIPEA N2->C1 O1 Microwave Heating (75°C) Extended Time (60 min) C1->O1 Overcome via R1 Successful Amide Bond Formation O1->R1

Caption: Overcoming steric hindrance during SPPS coupling of α,α-disubstituted amino acids.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that protocols must not be followed blindly; they must be verified at every critical juncture. The following methodologies embed analytical checkpoints to ensure absolute chemical fidelity.

Protocol A: Global Hydrolysis of the Hydantoin Precursor

Causality: The hydantoin ring is exceptionally stable. To liberate the free amino acid, we must force the hydrolysis of both the 2,5-dioxoimidazolidine ring and the ethyl ester. We utilize 6M HCl under reflux, which acts as both the hydrolytic agent and the proton source to drive the equilibrium toward the free amino acid hydrochloride salt[6].

  • Reaction Setup: Suspend 10 mmol of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate in 50 mL of 6M HCl in a round-bottom flask equipped with a reflux condenser.

  • Reflux: Heat the mixture to 110°C with continuous magnetic stirring for 24–36 hours.

  • Evaporation: Cool the reaction to room temperature. Remove the aqueous acid under reduced pressure (rotary evaporation) to yield a crude solid.

  • Validation Checkpoint (LC-MS): Dissolve a 1 mg aliquot in H2​O/MeCN . Analyze via LC-MS.

    • Pass Criteria: The precursor mass ( m/z [M+H]+ 215.2) must be entirely absent. A single dominant peak at m/z [M+H]+ 162.2 confirms the formation of α -MeGlu.

  • Purification: Recrystallize the crude α -MeGlu hydrochloride from hot ethanol/water to achieve >98% purity.

(Note: If enantiopure (S)- or (R)- α -MeGlu is required, the racemic hydantoin must be subjected to enzymatic kinetic resolution using D- or L-hydantoinase and carbamoylase prior to final processing[6][7].)

Protocol B: Orthogonal Protection Strategy

Causality: To utilize α -MeGlu in SPPS, the α -amino group must be temporarily protected with a base-labile Fmoc group, while the γ -carboxyl side-chain requires an acid-labile tert-butyl (tBu) ester. Because the molecule contains two carboxyl groups, selective protection is mandatory.

  • Copper Complexation: React free α -MeGlu with basic copper(II) carbonate in boiling water. Why? The Cu(II) ion selectively chelates the α -amino and α -carboxyl groups, leaving the γ -carboxyl exposed.

  • Side-Chain Esterification: React the Cu(II)-complex with isobutylene and catalytic H2​SO4​ in a sealed pressure vessel to form the γ -tBu ester.

  • Decomplexation: Treat the intermediate with EDTA (or H2​S gas) to precipitate the copper, liberating the α -amine and α -carboxyl.

  • Fmoc Protection: Dissolve the intermediate in 10% Na2​CO3​ /dioxane. Add 1.2 equivalents of Fmoc-OSu. Stir for 12 hours.

  • Validation Checkpoint (Chiral HPLC & MS):

    • Pass Criteria: Confirm the final product mass ( m/z [M+H]+ 440.5)[4][5]. Run chiral HPLC to ensure no racemization occurred during the harsh hydrolysis and subsequent protection steps (Enantiomeric Excess > 99%).

Protocol C: Optimized SPPS Incorporation

Causality: The α -methyl group creates severe steric shielding around the electrophilic carbonyl carbon. Standard carbodiimide coupling (e.g., DIC/HOBt) will fail, leading to truncated deletion sequences. We must use highly reactive uronium/aminium salts (HATU) and thermal agitation (microwave) to force the amide bond formation.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc using 20% piperidine in DMF (2 x 5 min).

  • Activation: In a separate vial, dissolve 4.0 eq of Fmoc- α -MeGlu(OtBu)-OH and 3.9 eq of HATU in minimal DMF. Add 8.0 eq of DIPEA. Wait exactly 1 minute to allow the active OAt-ester to form.

  • Coupling: Add the activated mixture to the resin.

  • Microwave Irradiation: Heat the reaction vessel to 75°C for 45–60 minutes using a dedicated peptide microwave synthesizer.

  • Validation Checkpoint (Kaiser Test): Wash the resin thoroughly with DMF and DCM. Perform a Kaiser (ninhydrin) test on a few resin beads.

    • Pass Criteria: The beads must remain colorless/yellow.

    • Failure Protocol: If the beads turn blue (indicating unreacted amines), do not deprotect . Execute a double-coupling cycle using a different chemistry: 4.0 eq Fmoc-AA, 4.0 eq DIC, and 4.0 eq Oxyma Pure at 75°C for 45 minutes.

Data Presentation & Analytics

Table 1: Physicochemical Profile of the Precursor and Protected Building Block

CompoundMolecular FormulaMolecular WeightKey Structural FeaturePrimary Application
Precursor (Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate) C9​H14​N2​O4​ 214.22 g/mol Hydantoin ring + ethyl esterStable storage, bulk intermediate
Intermediate ( α -Methylglutamic Acid) C6​H11​NO4​ 161.16 g/mol Free α -amine, α -methylConformational constraint
SPPS Block (Fmoc- α -MeGlu(OtBu)-OH) C25​H29​NO6​ 439.51 g/mol Fmoc/tBu orthogonal protectionDirect use in solid-phase synthesis

Table 2: SPPS Coupling Efficiency Matrix for α -MeGlu

Coupling ReagentEquivalentsConditionsTimeExpected Yield (LC-MS)
DIC / HOBt3.0Room Temp2 Hours< 30% (Not Recommended)
HATU / DIPEA4.0Room Temp4 Hours~ 65% (Requires Double Coupling)
HATU / DIPEA 4.0 Microwave (75°C) 45 Min > 95% (Optimal)
DIC / Oxyma Pure4.0Microwave (75°C)45 Min> 90% (Excellent Rescue Strategy)

References

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Source: PMC (National Institutes of Health) URL:[Link]

  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Synthesis of α -Vinyl Amino Acids (and α -Methylglutamic Acid constraints) Source: ResearchGate URL:[Link]

  • Chemical synthesis and enzymatic, stereoselective hydrolysis of a functionalized dihydropyrimidine for the synthesis of β -amino acids Source: PMC (National Institutes of Health) URL:[Link]

  • Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids Source: ResearchGate URL:[Link]

Sources

Method

Application Note: Solvent Selection Guide for Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate Reactions

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate (CAS: 1418117-73-3) Executive Summary & Structural Profiling Eth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate (CAS: 1418117-73-3)

Executive Summary & Structural Profiling

Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate is a highly versatile 5,5-disubstituted hydantoin derivative. Synthesized classically via the Bucherer-Bergs reaction from ethyl levulinate, it serves as a critical intermediate for the generation of complex heterocycles and the bioactive unnatural amino acid, 2-methylglutamic acid.

Because this molecule contains three distinct reactive centers—an acidic imide/amide nitrogen system, a hydrolyzable ester linkage, and a robust cyclic hydantoin core—solvent selection is the absolute determinant of chemoselectivity . This guide synthesizes field-proven insights to dictate how solvent dielectric properties, solvation shells, and biphasic dynamics control the reaction pathway.

Reactivity Profiling
  • N-Alkylation Sites: The hydantoin ring possesses two nitrogen atoms. The N3 position (flanked by two carbonyls) is thermodynamically favored for deprotonation, but in 5,5-disubstituted systems, steric hindrance at C5 must be managed via solvent-mediated anion activation.

  • Ester Linkage: The ethyl propanoate chain is highly susceptible to basic hydrolysis, requiring precise solvent control to prevent concurrent ring opening.

  • Hydantoin Core: The imidazolidine-2,4-dione ring is exceptionally stable. Cleavage requires harsh, high-heat-capacity protic solvents.

Solvent Selection Matrix & Causality

Transformation A: Regioselective N-Alkylation

Optimal Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) The Causality: To achieve regioselective N-alkylation without hydrolyzing the ester, the reaction requires a polar aprotic solvent. DMF ( ε=36.7 ) effectively solvates the alkali metal cation (e.g., K+ from K2​CO3​ ) while leaving the deprotonated hydantoin nitrogen as a "naked," highly nucleophilic anion. Aprotic conditions prevent hydrogen bonding that would otherwise dampen nucleophilicity, ensuring rapid SN​2 alkylation and preventing O-alkylation via the Hard-Soft Acid-Base (HSAB) principle [1].

Transformation B: Chemoselective Ester Hydrolysis

Optimal Solvent: Tetrahydrofuran (THF) / Water (1:1 v/v) The Causality: Hydrolyzing the ester while preserving the hydantoin ring requires mild basic conditions (e.g., LiOH) at room temperature. A miscible biphasic-like system is mandatory: THF dissolves the lipophilic ester, while water dissolves the hydroxide salt. The mixed solvent ensures a homogeneous reaction environment, preventing the precipitation of the intermediate carboxylate salt while keeping the temperature low enough to protect the hydantoin core.

Transformation C: Hydantoin Ring Cleavage (Amino Acid Synthesis)

Optimal Solvent: Water ( H2​O ) at Reflux The Causality: Complete hydrolysis of the hydantoin ring to yield 2-methylglutamic acid requires extreme conditions. Water is chosen for its high heat capacity and its ability to dissolve strong, heavy alkaline bases like Barium Hydroxide ( Ba(OH)2​ ). Barium is specifically selected because, post-hydrolysis, the Ba2+ cation can be quantitatively precipitated out of the aqueous solvent as insoluble BaSO4​ , leaving the highly water-soluble zwitterionic amino acid isolated in the aqueous phase [2].

Quantitative Data: Solvent Parameters and Reaction Outcomes

The following table summarizes the physicochemical properties of the recommended solvents and their direct impact on reaction yields and chemoselectivity.

Solvent SystemDielectric Constant ( ε )Dipole Moment (D)Target ApplicationTypical Yield (%)Chemoselectivity Profile
DMF (Anhydrous) 36.73.82N-Alkylation85–95%High (Favors N- over O-alkylation; preserves ester)
THF / H2​O (1:1) ~42.0 (mixed)~2.50 (mixed)Ester Hydrolysis90–98%High (Preserves hydantoin ring completely)
H2​O (Reflux) 80.11.85Ring Cleavage75–85%Complete hydrolysis to 2-methylglutamic acid

Mechanistic Workflows

ReactionPathways SM Ethyl 3-(4-Methyl-2,5-dioxo- 4-imidazolidinyl)propanoate (Starting Material) Alk N-Alkylated Hydantoin Derivative SM->Alk Alkyl Halide, K2CO3 DMF (Anhydrous) Regioselective Acid 3-(4-Methyl-2,5-dioxo- 4-imidazolidinyl)propanoic acid SM->Acid LiOH THF/H2O (1:1) Chemoselective AA 2-Methylglutamic Acid (Amino Acid) SM->AA Ba(OH)2 H2O, Reflux Ring Cleavage Acid->AA Ba(OH)2 H2O, Reflux

Reaction pathways of the hydantoin derivative dictated by solvent and base selection.

SolventLogic Start Target Transformation NAlk N-Alkylation (Preserve Ester & Ring) Start->NAlk EstHyd Ester Hydrolysis (Preserve Hydantoin Ring) Start->EstHyd RingOp Hydantoin Ring Opening (Cleave to Amino Acid) Start->RingOp PolarAprotic DMF or DMSO ε > 35, Aprotic NAlk->PolarAprotic Requires naked anion for SN2 attack MiscibleAq THF / H2O (1:1) Miscible, Biphasic-like EstHyd->MiscibleAq Requires homogeneous mild basic conditions HarshAq H2O (Reflux) ε = 80, Protic RingOp->HarshAq Requires high heat capacity and strong base dissolution

Decision tree illustrating the causality between target transformation and solvent selection.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Regioselective N-Alkylation

Objective: Alkylate the hydantoin nitrogen while preserving the ethyl propanoate ester.

  • Setup: To a flame-dried round-bottom flask under argon, add Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate (1.0 eq) and anhydrous K2​CO3​ (1.5 eq).

  • Solvent Addition: Suspend the mixture in anhydrous DMF (2 mL/mmol). Stir at room temperature for 15 minutes to allow for complete deprotonation (solution may become slightly opaque).

  • Alkylation: Dropwise add the alkyl halide (e.g., benzyl bromide, 1.1 eq). Heat the reaction to 60 °C.

  • Validation (TLC Check): Monitor via TLC (DCM:MeOH 95:5). The naked anion generated in DMF ensures rapid conversion; expect complete consumption of the starting material within 2–4 hours.

  • Workup: Quench the reaction with ice water (5 mL/mmol) to crash out the product. Extract with Ethyl Acetate ( 3×10 mL/mmol). Critical step: Wash the combined organic layers with 5% aqueous LiCl or copious amounts of brine to completely partition the DMF into the aqueous phase. Dry over Na2​SO4​ and concentrate.

Protocol 2: Chemoselective Ester Hydrolysis

Objective: Hydrolyze the ester to the corresponding carboxylic acid without cleaving the hydantoin ring.

  • Setup: Dissolve the starting material (1.0 eq) in a 1:1 (v/v) mixture of THF and deionized water (4 mL/mmol).

  • Reagent Addition: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 1.5 eq) in one portion.

  • Reaction: Stir vigorously at room temperature. The THF ensures the lipophilic ester remains in solution, preventing localized concentration gradients that could lead to ring opening.

  • Validation (TLC Check): Monitor via TLC (Hexanes:EtOAc 1:1). The reaction is typically complete within 3 hours.

  • Workup: Concentrate the mixture under reduced pressure only until the THF is removed (do not evaporate the water). Cool the remaining aqueous phase to 0 °C and carefully acidify with 1M HCl to pH 2. The product, 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoic acid, will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

Protocol 3: Complete Hydrolysis to 2-Methylglutamic Acid

Objective: Cleave the robust hydantoin core to isolate the free unnatural amino acid.

  • Setup: Suspend the starting material (or the acid intermediate from Protocol 2) (1.0 eq) and Barium Hydroxide octahydrate ( Ba(OH)2​⋅8H2​O , 3.0 eq) in deionized water (5 mL/mmol).

  • Reaction: Heat the mixture to reflux (100 °C) for 24–48 hours. Alternatively, process in an autoclave at 160 °C for 4 hours. The high heat capacity of water is essential to drive the thermodynamically uphill cleavage of the cyclic imide.

  • Validation (Ninhydrin Check): Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. A deep purple/pink spot indicates the successful liberation of the primary amine of 2-methylglutamic acid.

  • Workup: Cool the mixture to 60 °C. Add Ammonium Carbonate ( (NH4​)2​CO3​ ) or dilute H2​SO4​ dropwise until no further precipitation of Barium Carbonate/Sulfate occurs.

  • Isolation: Filter the suspension through a pad of Celite to remove the insoluble Barium salts. Lyophilize (freeze-dry) the clear aqueous filtrate to yield pure 2-methylglutamic acid as a zwitterionic powder.

References

  • Title: Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold Source: Beilstein Journal of Organic Chemistry, 2012, 8, 1560–1570. URL: [Link]

  • Title: Method for production of amino acids (Hydrolysis of hydantoins with barium hydroxide)
  • Source:United States Patent 3,536,726A, W. R. Grace and Co.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate

Welcome to the dedicated technical support center for the crystallization of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate. This resource is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the crystallization of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the purification of this hydantoin derivative.

I. Troubleshooting Guide: Overcoming Common Crystallization Challenges

This section addresses specific issues that may arise during the crystallization of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate, offering insights into their causes and providing actionable solutions.

Issue 1: Oily Residue or Failure to Crystallize

Question: My product has oiled out or remains a viscous liquid instead of crystallizing upon cooling. What are the likely causes and how can I resolve this?

Answer:

The formation of an oil or the failure of the product to crystallize is a common issue often indicative of residual impurities that disrupt the crystal lattice formation or a suboptimal choice of crystallization solvent.

Probable Causes & Solutions:

  • Presence of Process-Related Impurities: The synthesis of hydantoin derivatives can involve several reagents and intermediates.[1][2][3] Residual starting materials, by-products, or degradation products can act as impurities that inhibit crystallization.[4] For instance, unreacted starting materials or side-reaction products from the cyclization step can remain.[5]

    • Solution:

      • Pre-crystallization Work-up: Ensure the crude product is thoroughly washed to remove any water-soluble impurities. An extraction with a dilute acid or base solution, depending on the nature of the impurities, can be beneficial.[1]

      • Chromatographic Purification: If simple washing is insufficient, consider purifying a small sample of the crude material via column chromatography to isolate the pure compound. This can also help in identifying the nature of the impurities.[6]

  • Inappropriate Solvent System: The solubility of the compound and its impurities in the chosen solvent system is critical for successful crystallization.[7] If the compound is too soluble, it will not precipitate. Conversely, if it is not soluble enough, recovery will be poor.

    • Solution:

      • Solvent Screening: Conduct small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, acetone, ethyl acetate, toluene, and mixtures with water).[8] The ideal solvent will dissolve the compound when hot but have limited solubility at room temperature or below.

      • Antisolvent Addition: If a suitable single solvent cannot be found, an antisolvent crystallization approach can be effective.[9] Dissolve the crude product in a good solvent at room temperature, and then slowly add an antisolvent (a solvent in which the product is poorly soluble) until turbidity is observed. Gentle heating to redissolve the precipitate followed by slow cooling can induce crystallization.

  • Supersaturation Issues: The solution may be supersaturated, but nucleation has not been initiated.

    • Solution:

      • Seeding: Introduce a seed crystal of the pure compound to the supersaturated solution.[7][10] This provides a template for crystal growth.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites.

Issue 2: Poor Crystal Quality or Low Purity

Question: I have obtained crystals, but they are very fine, clumped together, or analysis shows low purity. How can I improve the crystal quality and purity?

Answer:

Poor crystal quality and low purity are often intertwined. Rapid crystallization can trap impurities within the crystal lattice, leading to both issues.

Probable Causes & Solutions:

  • Rapid Cooling: Cooling the crystallization mixture too quickly can lead to the formation of small, impure crystals as impurities get trapped in the rapidly forming crystal lattice.

    • Solution:

      • Slow Cooling Protocol: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help to slow the cooling rate. Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize yield.

  • High Concentration of Impurities: If the crude product has a high level of impurities, it can be difficult to obtain pure crystals in a single crystallization step.

    • Solution:

      • Recrystallization: Perform one or more recrystallization steps.[1][6] Dissolve the impure crystals in a minimal amount of hot solvent and allow them to recrystallize. Each recrystallization step should progressively improve the purity.

      • Activated Carbon Treatment: If colored impurities are present, they can sometimes be removed by treating the hot solution with a small amount of activated charcoal before filtering and cooling.[11] The charcoal adsorbs the colored compounds.

  • Solvent Choice: The chosen solvent may not effectively differentiate between the desired product and the impurities in terms of solubility.

    • Solution:

      • Optimize Solvent System: Experiment with different solvents or solvent mixtures. A good crystallization solvent will have a steep solubility curve for the desired product (high solubility at high temperatures, low solubility at low temperatures) and will either keep impurities dissolved at all temperatures or not dissolve them at all.

Workflow for Optimizing Crystallization

G cluster_0 Initial Crystallization Attempt cluster_1 Troubleshooting Pathway cluster_2 Successful Outcome A Crude Ethyl 3-(4-Methyl-2,5-dioxo-4- imidazolidinyl)propanoate B Select Solvent & Dissolve at Elevated Temperature A->B C Slow Cooling B->C D Isolate Crystals (Filtration) C->D E Analyze Purity (e.g., HPLC, NMR) D->E F Problem Identified E->F Purity < Target or No Crystals Formed M Pure Crystals Obtained E->M Purity Meets Specification G Oily Residue / No Crystals F->G Issue H Poor Crystal Quality / Low Purity F->H Issue I Solvent Screening / Antisolvent Method G->I K Seeding / Scratching G->K J Recrystallization / Slower Cooling H->J L Activated Carbon Treatment H->L I->C J->C K->C L->B

Caption: Troubleshooting workflow for crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of during the synthesis and crystallization of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate?

A1: Common impurities can be categorized as either process-related or degradation products.[4][12]

  • Process-Related Impurities: These include unreacted starting materials, intermediates from the synthetic route, and by-products from side reactions.[4] For hydantoin synthesis, these could be uncyclized ureido derivatives or products from alternative reaction pathways.[2][3]

  • Degradation Products: The hydantoin ring can be susceptible to hydrolysis under strong acidic or basic conditions, which could lead to the formation of the corresponding amino acid derivative.

Q2: What analytical techniques are recommended for assessing the purity of my crystallized product?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities.[13] A well-developed HPLC method can provide accurate information on the percentage of the main component and any related substances.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of any significant impurities with distinct spectral signatures.

  • Mass Spectrometry (MS): Coupled with a chromatographic technique like LC-MS or GC-MS, mass spectrometry can help in the identification of unknown impurities by providing molecular weight information.[11][13]

Q3: Can you recommend a starting point for a solvent system for the crystallization of this compound?

A3: Based on the structure, which contains both polar (hydantoin ring) and moderately non-polar (ethyl propanoate chain) moieties, a good starting point would be a protic solvent like ethanol or isopropanol, or an aprotic polar solvent like acetone or ethyl acetate. Mixtures of these solvents with water or a non-polar solvent like heptane can also be effective. For example, recrystallization from a mixture of acetone and water has been reported for other hydantoin derivatives.[1] It is crucial to perform small-scale solubility tests to determine the optimal solvent system for your specific crude product.[8]

Q4: My yield is very low after crystallization. How can I improve it?

A4: Low yield can be due to several factors:

  • Incomplete Crystallization: Ensure that the solution has been sufficiently cooled for an adequate amount of time to allow for maximum precipitation.

  • Product Loss During Transfers: Minimize the number of transfers and ensure that all equipment is rinsed with the mother liquor to recover any adhered product.

  • High Solubility in the Mother Liquor: The product may still have significant solubility in the solvent even at low temperatures. To address this, you can try to:

    • Find a solvent in which the product is less soluble at low temperatures.

    • Use an antisolvent to decrease the solubility of the product in the final mixture.[9]

    • Concentrate the mother liquor and attempt a second crop of crystals.

Quantitative Data Summary: Solvent Selection Considerations
Solvent ClassExample SolventsPolaritySuitability for Dissolution (Hot)Suitability for Precipitation (Cold)Potential Impurity Behavior
Protic Ethanol, Isopropanol, WaterHighGood to ExcellentFair to GoodMay also dissolve polar impurities.
Aprotic Polar Acetone, Ethyl AcetateMediumGood to ExcellentGood to ExcellentVersatile, good for many organic compounds.
Aprotic Non-polar Toluene, HeptaneLowPoor to FairExcellentCan be used as antisolvents.

This table provides a general guideline. Empirical testing is essential for optimization.

References

  • General method for the synthesis of 3,5-disubstituted hydantoins 5a-h. (2006, November 1). MDPI. [Link]

  • Solubility of Ethyl Propanoate in Various Organic Solvents. (2025, July 22). Patsnap Eureka. [Link]

  • Process for the preparation of hydantoin derivatives.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. [Link]

  • Analytical Method. PhareSST. [Link]

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharmatutor. [Link]

  • Guide for crystallization. University of Neuchâtel. [Link]

  • Crystallization of Organic Compounds. Wiley. [Link]

  • ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. (2015, February 25). Asian Journal of Research in Chemistry. [Link]

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. TAR UC. [Link]

  • Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. (2021, July 29). Agilent. [Link]

  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. (2017, June 23). ACS Publications. [Link]

  • Experimental solubility studies for water in ethyl propanoate. ResearchGate. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research. [Link]

  • Method Validation for Stability Indicating Method of Related Substance in Active Pharmaceutical Ingredients Dabigatran Etexilate Mesylate by Reverse Phase Chromatography. Longdom Publishing. [Link]

  • presence of organic impurities into active pharmaceutical ingredients. (2014, March 20). IJPSR. [Link]

  • ethyl ethoxalylpropionate. Organic Syntheses Procedure. [Link]

  • Antisolvent Crystallization Using Ionic Liquids As Solvent and Antisolvent for Polymorphic Design of Active Pharmaceutical Ingredient. (2013, January 1). Figshare. [Link]

  • Ethyl Propanoate in Organic Acid Production: Process Improvements. (2025, July 22). Patsnap Eureka. [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Pesticide Formulations with a Crystallization Risk, and a Method for Their Preparation.
  • ethyl propionate production process.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate Substitution Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of steric hindrance in substitution reactions involving Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate. The inherent structure of this molecule, a hydantoin derivative, presents unique steric challenges that can often lead to low yields or failed reactions.[1][2] This resource is designed to provide both theoretical understanding and practical, field-proven solutions to navigate these synthetic hurdles.

Introduction: Understanding the Steric Challenge

Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate, a derivative of the hydantoin scaffold, is a valuable building block in medicinal chemistry due to the diverse biological activities associated with the imidazolidine-2,4-dione core.[1][2][3] However, functionalization of this molecule through substitution reactions is often complicated by steric hindrance. The methyl group at the C4 position and the ethyl propanoate side chain create a congested environment around the imidazolidinone ring, which can impede the approach of nucleophiles.[4][5] This guide will dissect these challenges and offer strategies to achieve successful substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically affect reactions with Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate?

A1: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents.[5][6] In the case of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate, the methyl group at the C4 position and the propanoate side chain create a crowded environment around the nitrogen atoms of the imidazolidinone ring. This congestion physically blocks the trajectory of incoming nucleophiles, making it difficult for them to attack the electrophilic centers, thus slowing down or preventing substitution reactions.[4][5][7]

Q2: Which nitrogen on the imidazolidinone ring is more susceptible to substitution and why?

A2: The N3 proton is generally more acidic and therefore this position is more reactive towards electrophiles in a basic medium.[8] The N1 position can also be alkylated, but this typically requires harsher reaction conditions.[8] The relative reactivity can also be influenced by the specific reaction conditions and the nature of the electrophile.

Q3: My N-alkylation reaction is failing or giving very low yields. What are the most likely causes related to steric hindrance?

A3: The most probable causes for low-yielding N-alkylation reactions with this substrate are:

  • Bulky Nucleophile/Electrophile: The size of your incoming reagent is critical. A large, sterically demanding nucleophile or electrophile will struggle to access the nitrogen atoms of the imidazolidinone ring.[9]

  • Ineffective Base: The base used to deprotonate the nitrogen may not be strong enough or may itself be too bulky to effectively access the N-H proton.

  • Inappropriate Solvent: The solvent plays a crucial role in solvating the reactants and influencing the transition state. A solvent that "cages" the nucleophile through strong solvation can exacerbate steric hindrance.[9][10]

Q4: Are there alternative synthetic routes to introduce functionality that bypass direct substitution on the pre-formed ring?

A4: Yes, if direct substitution proves insurmountable, consider building the desired functionality into the precursors before ring formation. The Urech hydantoin synthesis, for example, involves the reaction of an amino acid derivative with potassium cyanate, followed by cyclization.[11] By starting with a modified amino acid, you can incorporate the desired substituent before the sterically hindered ring is formed. The Bucherer-Bergs reaction is another versatile method for synthesizing hydantoins from carbonyl compounds, which could be adapted.[11][12]

Troubleshooting Guides

Problem 1: Low to No Yield in N-Alkylation Reactions

Probable Cause: Significant steric hindrance preventing the approach of the alkylating agent to the nitrogen atom.

Solutions:

  • Re-evaluate Your Reagents:

    • Alkylating Agent: Switch to a less sterically demanding alkylating agent if possible. For example, use methyl iodide instead of isopropyl iodide.

    • Base Selection: Employ a strong, non-nucleophilic, and sterically unhindered base. Sodium hydride (NaH) in an aprotic solvent like DMF is a common and effective choice for deprotonating the hydantoin nitrogen.[8][13]

  • Optimize Reaction Conditions:

    • Solvent Choice: Utilize a polar aprotic solvent such as DMF or DMSO. These solvents are effective at dissolving the reactants but do not form a tight solvent shell around the nucleophile, leaving it more reactive.[9][14]

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[6] However, monitor for potential side reactions or degradation at elevated temperatures.

    • Phase-Transfer Catalysis: For certain alkylations, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective.[1][2] This method can facilitate the reaction between a water-soluble nucleophile and a water-insoluble electrophile under mild conditions.[1][2]

  • Consider a Different Reaction Strategy:

    • Protecting Groups: If selective N1 alkylation is desired, the more reactive N3 position can be protected first.[8] This multi-step approach can provide better control over the final product.

Parameter Recommendation for Sterically Hindered Substrates Rationale
Alkylating Agent Less bulky (e.g., methyl halide > ethyl halide > isopropyl halide)Minimizes steric clash during the transition state.[4]
Base Strong, non-nucleophilic (e.g., NaH, KHMDS)Ensures complete deprotonation without competing side reactions.
Solvent Polar aprotic (e.g., DMF, DMSO, Acetonitrile)Minimizes "caging" of the nucleophile, enhancing its reactivity.[9][14]
Temperature Elevated (e.g., 60-100 °C), with careful monitoringProvides energy to overcome the activation barrier.[6]
Problem 2: Side Reactions or Ring Opening

Probable Cause: Harsh reaction conditions or the use of a strong nucleophilic base can lead to unwanted side reactions, including the potential for ring opening of the imidazolidinone core.

Solutions:

  • Milder Reaction Conditions:

    • Base: If ring instability is suspected, switch to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

    • Temperature: Lower the reaction temperature and extend the reaction time.

  • Alternative Activation Methods:

    • Mitsunobu Reaction: For the introduction of substituents via an O- to N-alkylation, the Mitsunobu reaction can be a powerful tool under milder, neutral conditions.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride

This protocol provides a robust starting point for the N-alkylation of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate.

Materials:

  • Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Strategy

The following workflow provides a decision-making framework for troubleshooting substitution reactions with this sterically hindered substrate.

Caption: Troubleshooting workflow for sterically hindered N-alkylation.

This guide provides a comprehensive framework for addressing the challenges associated with steric hindrance in substitution reactions of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate. By systematically evaluating and optimizing reaction parameters, researchers can significantly improve the outcomes of these challenging transformations.

References

  • ACS Organic & Inorganic Au.

  • ResearchGate.

  • Kirk-Othmer Encyclopedia of Chemical Technology.

  • Chemical Reviews.

  • ACS Organic & Inorganic Au.

  • Molecules.

  • Google Search.

  • Benchchem.

  • Chemistry Steps.

  • ResearchGate.

  • Fiveable.

  • Reddit.

  • RSC Publishing.

  • SRR Publications.

  • Benchchem.

  • ResearchGate.

  • Master Organic Chemistry.

  • Molecules.

  • The Journal of Physical Chemistry A.

  • Chemistry LibreTexts.

  • Benchchem.

  • ResearchGate.

  • The Journal of Physical Chemistry A.

  • Chemistry LibreTexts.

  • The Journal of Physical Chemistry A.

  • Chemistry Learner.

  • Bachem.

  • Google Search.

  • Fiveable.

Sources

Troubleshooting

Best laboratory storage conditions to prevent oxidation of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate (CAS: 1418117-73-3).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate (CAS: 1418117-73-3). Because this molecule contains both a hydantoin ring and an ethyl ester, it presents unique stability challenges. This document provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the absolute integrity of your compound during laboratory storage.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why does this specific hydantoin derivative undergo oxidation if the alpha-carbon is fully substituted?

Causality: In many hydantoin derivatives, the primary site of oxidative degradation is the C-H bond at the active carbon (C4 or C5), often leading to hydroxylation [1]. However, in Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate, the C4 position is a quaternary carbon (fully substituted with a methyl group and a propanoate ester). Because this primary C-H oxidation pathway is structurally blocked, environmental stressors force the molecule down secondary degradation routes.

Electrochemical studies demonstrate that the N-H moieties (N1 and N3) in hydantoins are susceptible to a 1e− , 1H+ diffusion-controlled oxidation process [2]. When exposed to ambient oxygen and UV/Vis light, radical-mediated N-oxidation occurs, compromising the ring's integrity.

Q2: My compound shows a new peak on HPLC with a lower retention time. Is this N-oxidation?

Causality: It could be N-oxidation, but you must simultaneously rule out ester hydrolysis . The propanoate ethyl ester is highly susceptible to nucleophilic attack by ambient moisture. Hydrolysis yields the corresponding carboxylic acid, which is significantly more polar and will elute earlier on a reverse-phase HPLC column. Furthermore, the acidic byproduct of hydrolysis can alter the local micro-pH of the solid powder, auto-catalyzing further degradation. This is why strict moisture control is just as critical as oxygen exclusion [3].

Q3: What is the optimal strategy to prevent these degradation pathways?

Causality: To arrest both N-oxidation and ester hydrolysis, the storage micro-environment must eliminate oxygen, photons, and water vapor simultaneously. Storing the compound in amber glass (blocks UV initiation of radicals), under an Argon atmosphere (displaces O2​ ), and within a desiccated secondary container at -20°C (reduces kinetic energy) creates a thermodynamically stable environment.

Part 2: Quantitative Degradation Analytics

The following table summarizes the expected degradation rates of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate under various laboratory storage conditions.

Storage ConditionTempAtmosphereLight ExposureEst. Monthly Degradation (%)Primary Degradation Pathway
Optimal (Long-term) -20°CArgon PurgeDark (Amber)< 0.1%None
Standard (Short-term) 2-8°CArgon PurgeDark (Amber)0.5 - 1.0%Trace N-oxidation
Suboptimal 20-25°CAmbient AirDark (Clear)2.0 - 5.0%N-oxidation, Hydrolysis
High Risk 20-25°CAmbient AirAmbient UV/Vis> 10.0%Photo-oxidation, Hydrolysis

Part 3: Self-Validating Standard Operating Procedure (SOP)

To ensure maximum shelf-life, follow this step-by-step methodology for aliquoting and storing your bulk powder. This protocol includes built-in validation steps to guarantee execution accuracy.

Protocol: Inert Aliquoting and Cryogenic Storage
  • Thermal Equilibration: Remove the bulk container from cold storage and place it in a vacuum desiccator at room temperature for 2 hours.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, triggering ester hydrolysis.

  • Aliquoting: Inside a glove box or under a steady stream of dry Argon, transfer the required mass into 20 mL amber glass vials equipped with PTFE-lined screw caps.

  • Argon Purging: Insert an Argon gas line into the upper third of the vial (without touching the powder) and purge the headspace at a low flow rate for 15 seconds.

    • Self-Validation Step: Weigh the vial on an analytical balance before and after purging. Because Argon gas (~1.63 mg/mL at 25°C) is denser than ambient air (~1.18 mg/mL), a properly purged 20 mL vial will show a measurable mass increase of ~9.0 mg . If the mass does not increase, your purge failed.

  • Sealing: Cap the vial tightly and wrap the junction with Parafilm to prevent micro-gas exchange during thermal cycling.

  • Secondary Containment: Place the sealed vials into a vacuum-sealable Mylar bag alongside a packet of indicating silica gel.

    • Self-Validation Step: The indicating silica gel acts as an environmental sensor. If the gel transitions from blue to pink, the primary seal has failed, moisture has entered, and the batch must be re-purified or discarded.

  • Storage: Store the sealed bag at -20°C for long-term preservation.

Part 4: Logical Workflow Visualization

The following diagram maps the logical relationship between environmental stressors, their specific molecular degradation mechanisms, and the targeted laboratory storage solutions required to neutralize them.

G cluster_stressors Environmental Stressors cluster_mechanisms Degradation Mechanisms cluster_solutions Storage Solutions O2 Oxygen (O2) NOx N1/N3 Oxidation (1e-, 1H+ process) O2->NOx Light UV/Vis Light Radical Radical Generation Light->Radical Moisture Moisture (H2O) Hydrolysis Ester Hydrolysis Moisture->Hydrolysis Radical->NOx Argon Argon Purge Argon->O2 Displaces Amber Amber Vials Amber->Light Blocks Desiccant Desiccator Desiccant->Moisture Absorbs

Logical mapping of environmental stressors to hydantoin degradation pathways and targeted solutions.

References

  • Title: Quantitative Modeling of Bis(pyridine)silver(I) Permanganate Oxidation of Hydantoin Derivatives: Guidelines for Predicting the Site of Oxidation in Complex Substrates Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Electrochemical oxidation of hydantoins at glassy carbon electrode Source: Electrochimica Acta URL: [Link]

  • Title: Safety Procedures in Research & Teaching (Chemical Storage Guidelines) Source: The University of British Columbia (UBC) URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Analysis of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a quality control checkpoint; it is a cornerstone of drug safety and efficacy. High-Performanc...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a quality control checkpoint; it is a cornerstone of drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering unparalleled precision and versatility in separating and quantifying impurities.[1] This guide provides an in-depth, experience-driven comparison of chromatographic conditions and a detailed walkthrough of the validation process for an HPLC method tailored to the purity analysis of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate, a key intermediate in the synthesis of various therapeutic agents.

The development and validation of a robust HPLC method is a meticulous process governed by stringent regulatory guidelines, primarily those established by the International Council for Harmonisation (ICH).[2][3] This document will not only present a validated method but also elucidate the scientific rationale behind the selection of specific chromatographic parameters and validation protocols, thereby providing a comprehensive resource for researchers, scientists, and drug development professionals.

The Crucial Role of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] For a purity assay, this means the method must be able to accurately and reliably quantify the main compound while separating it from any potential process-related impurities or degradation products.[5] A well-validated method ensures data integrity and is a prerequisite for regulatory submissions to bodies such as the FDA and EMA.[6][7][8]

Workflow for HPLC Method Development and Validation

The journey from method development to a fully validated analytical procedure is a systematic process. The following diagram illustrates the key stages involved.

HPLC_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Dev_Start Define Analytical Target Profile (ATP) Column_Screen Column Screening (e.g., C18, C8, Phenyl) Dev_Start->Column_Screen Initial Assessment Mobile_Phase_Opt Mobile Phase Optimization (ACN vs. MeOH, pH, Buffer) Column_Screen->Mobile_Phase_Opt Select Best Stationary Phase Detection_Opt Detection Wavelength Optimization Mobile_Phase_Opt->Detection_Opt Fine-tune Separation Dev_End Optimized Method Detection_Opt->Dev_End Finalize Conditions Val_Start Validation Protocol Dev_End->Val_Start Proceed to Validation Specificity Specificity & Forced Degradation Val_Start->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (Recovery Studies) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Val_End Validated Method & Report Robustness->Val_End

Caption: Workflow of HPLC Method Development and Validation.

Comparative Analysis of Chromatographic Conditions

The selection of appropriate chromatographic conditions is paramount for achieving the desired separation. For Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate (MW: 214.22 g/mol [9]), a moderately polar compound, reversed-phase HPLC is the most suitable approach.[10]

Stationary Phase Selection

The choice of the stationary phase dictates the primary interaction with the analyte. A comparison of three common reversed-phase columns was performed to select the optimal one.

Column ChemistryParticle Size (µm)Dimensions (mm)ObservationsRecommendation
Method A: C18 54.6 x 150Good retention and resolution from polar impurities. Symmetrical peak shape.Selected
Method B: C8 54.6 x 150Reduced retention, leading to potential co-elution with early-eluting impurities.Not Ideal
Method C: Phenyl 54.6 x 150Alternative selectivity, but showed peak tailing for the main analyte.Not Ideal

Rationale for Selection: The C18 column provided the best balance of retention, resolution, and peak symmetry for the target analyte and its potential impurities.

Mobile Phase Optimization

The mobile phase composition, particularly the organic modifier and pH, significantly influences the separation.

Organic ModifierBuffer/Aqueous PhaseObservationsRecommendation
Acetonitrile 0.1% Formic Acid in WaterSharper peaks and lower backpressure compared to methanol. Good separation of key impurities.Selected
Methanol 0.1% Formic Acid in WaterBroader peaks and longer run times were required for equivalent elution strength.Not Ideal
AcetonitrilePhosphate Buffer (pH 7)Poor peak shape due to potential silanol interactions at neutral pH.Not Ideal

Rationale for Selection: An acidic mobile phase (0.1% Formic Acid in Water) ensures the analyte is in a single protonation state, leading to better peak shape. Acetonitrile is preferred over methanol for its efficiency in this separation.

Validated HPLC Method for Purity Analysis

Based on the comparative analysis, the following HPLC method was selected for validation.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.[5]

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 80% B over 15 minutes, followed by a 5-minute hold at 80% B and a 5-minute re-equilibration at 20% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (based on UV scan of the analyte)

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50, v/v)

Experimental Protocol for Method Validation

The validation of the selected method was performed according to the ICH Q2(R1) guidelines.[4][11][12]

Interdependencies of Validation Parameters

The various parameters of method validation are interconnected, and understanding these relationships is key to a successful validation study.

Validation_Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte Range Range Linearity->Range Defines concentration limits LOQ Quantitation Limit (LOQ) Linearity->LOQ Lower end of range Accuracy Accuracy Range->Accuracy Tested over the range Precision Precision Range->Precision Tested over the range Accuracy->Precision Both measure agreement Robustness Robustness Precision->Robustness Assesses reliability LOD Detection Limit (LOD) LOQ->LOD Statistically related

Caption: Interdependencies of HPLC Method Validation Parameters.

Specificity (including Forced Degradation)

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[3]

Protocol:

  • Placebo Analysis: Inject a solution of the placebo (all formulation components except the API) to ensure no interfering peaks at the retention time of the analyte.

  • Impurity Spiking: Spike the analyte solution with known impurities and demonstrate their resolution from the main peak.

  • Forced Degradation: Expose the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[13]

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Dry heat at 80 °C for 48 hours.

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples and assess the peak purity of the analyte using a PDA detector to demonstrate that the method is stability-indicating.[8]

Linearity and Range

Protocol:

  • Prepare a series of at least five standard solutions of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration.

  • Inject each solution in triplicate.

  • Plot a calibration curve of peak area versus concentration and determine the linearity by calculating the correlation coefficient (r²) and y-intercept.

Accuracy (Recovery)

Protocol:

  • Prepare samples by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[3]

  • Prepare a minimum of three replicate samples for each concentration level.

  • Analyze the samples and calculate the percent recovery.

Precision

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst, and on the same instrument.[4]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol:

  • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Confirm the determined LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Protocol:

  • Intentionally make small variations to the method parameters and assess the impact on the results.

  • Typical variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze samples under each varied condition and evaluate system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the assay results.

Summary of Validation Results

The following table summarizes the acceptance criteria and typical results for the validation of the HPLC method.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the analyte's retention time. Peak purity index > 0.999.Pass
Linearity (r²) ≥ 0.9990.9998
Range LOQ to 150% of target concentration0.1 µg/mL to 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Signal-to-Noise Ratio ≥ 30.03 µg/mL
LOQ Signal-to-Noise Ratio ≥ 100.1 µg/mL
Robustness System suitability parameters met under all varied conditions.Pass

Conclusion

This guide has detailed the systematic development and validation of a robust, stability-indicating HPLC method for the purity analysis of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate. By comparing different stationary and mobile phases, an optimal set of chromatographic conditions was established. The subsequent validation, conducted in accordance with ICH Q2(R1) guidelines, demonstrated that the method is specific, linear, accurate, precise, and robust for its intended purpose.[14][15] Adherence to such rigorous validation protocols is essential for ensuring the quality and safety of pharmaceutical products and for successful regulatory submissions.[16][17]

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. (2025, October 22). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • Moravek, Inc. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. [Link]

  • European Compliance Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • BioPharma APAC. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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Comparative

A Senior Application Scientist's Guide to Hydantoin Synthesis: Benchmarking Precursors for 5-Methyl-5-(2-ethoxycarbonylethyl)hydantoin

Introduction: The Significance of the Hydantoin Scaffold The hydantoin motif, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry and drug development. Its prevalence in a wide array of pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Hydantoin Scaffold

The hydantoin motif, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry and drug development. Its prevalence in a wide array of pharmaceuticals, from the anticonvulsant phenytoin to the anti-androgen enzalutamide, underscores its importance as a privileged scaffold. The biological activity of hydantoin derivatives is intricately linked to the nature and stereochemistry of the substituents at the C-5 position. Consequently, the efficient and controlled synthesis of 5,5-disubstituted hydantoins is a critical endeavor for researchers in the field.

This guide provides an in-depth, objective comparison of synthetic routes to a representative 5,5-disubstituted hydantoin, Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate , also known as 5-methyl-5-(2-ethoxycarbonylethyl)hydantoin. We will benchmark the performance of its direct precursor, an α-amino ester, against traditional and modern synthetic strategies starting from a ketone (a Bucherer-Bergs approach) and an α-amino acid (a modified Urech synthesis). The comparison will be grounded in experimental data, focusing on key performance indicators such as reaction yield, time, and overall efficiency.

Strategic Overview of Synthetic Pathways

The synthesis of 5,5-disubstituted hydantoins can be approached from several distinct retrosynthetic pathways. This guide will focus on three common and mechanistically diverse strategies, each starting from a different commercially available precursor.

graph Synthetic_Pathways { layout=neato; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Target [label="Ethyl 3-(4-Methyl-2,5-dioxo-\n4-imidazolidinyl)propanoate", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];

Precursor1 [label="Precursor 1:\nα-Amino Ester\n(Ethyl 4-amino-4-methylpentanoate)", pos="-3,2!"]; Precursor2 [label="Precursor 2:\nKetone\n(Ethyl levulinate)", pos="-3,0!"]; Precursor3 [label="Precursor 3:\nα-Amino Acid\n(4-Amino-4-methylpentanoic acid)", pos="-3,-2!"];

Method1 [label="Direct Cyclization\n(e.g., with isocyanate or phosgene equivalent)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-1,2!"]; Method2 [label="Bucherer-Bergs\nReaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1,0!"]; Method3 [label="Urech Synthesis\n(modified)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF", pos="-1,-2!"];

Target -- Method1 [label=" ", dir=back]; Target -- Method2 [label=" ", dir=back]; Target -- Method3 [label=" ", dir=back];

Method1 -- Precursor1 [label=" ", dir=back]; Method2 -- Precursor2 [label=" ", dir=back]; Method3 -- Precursor3 [label=" ", dir=back]; }

Caption: Retrosynthetic analysis of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate.

Comparative Analysis of Synthetic Precursors and Methodologies

To provide a clear and objective comparison, we will evaluate three distinct synthetic approaches to our target molecule. The following table summarizes the key performance metrics based on established literature precedents for structurally similar compounds.

Method Precursor Typical Reagents Reaction Time Yield (%) Key Advantages Key Disadvantages
Direct Cyclization α-Amino Ester (Ethyl 4-amino-4-methylpentanoate)Potassium Cyanate, Base4-6 hours80-90%High yield, fewer steps, greener (mechanochemical option)Isocyanates can be hazardous
Bucherer-Bergs Ketone (Ethyl levulinate)KCN, (NH₄)₂CO₃12-24 hours65-75%Versatile for a wide range of ketones, one-pot reactionUse of cyanide, longer reaction times, potential for side products
Urech Synthesis α-Amino Acid (4-Amino-4-methylpentanoic acid)KOCN, HCl (Microwave)1-2 hours70-85%Readily available starting materials, rapid (microwave)Racemization can occur, requires esterification as a separate step if the ester is desired

Experimental Protocols and Mechanistic Insights

Method 1: Direct Cyclization from an α-Amino Ester (Mechanochemical Approach)

This modern and environmentally friendly approach utilizes the direct precursor to the target hydantoin, offering a highly efficient synthesis.[1]

Experimental Protocol:

  • To a 12 mL stainless steel milling jar containing 50 stainless steel balls (5 mm diameter), add ethyl 4-amino-4-methylpentanoate hydrochloride (1 equivalent) and potassium cyanate (1.5 equivalents).

  • Mill the mixture in a planetary ball mill at 450 rpm for 4 hours.

  • After milling, the crude product is extracted with a suitable solvent (e.g., ethyl acetate) and the solvent is evaporated under reduced pressure to yield the hydantoin. Purification can be achieved by recrystallization.

Mechanistic Rationale:

The high energy milling facilitates the reaction between the amino ester and potassium cyanate, forming a ureido ester intermediate. The basic conditions generated in situ then promote an intramolecular cyclization to the hydantoin. This solvent-free method often leads to high yields and purity, minimizing the need for extensive purification.[1][2]

graph Mechanochemical_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Workflow for mechanochemical synthesis of hydantoin from an α-amino ester.
Method 2: The Bucherer-Bergs Reaction from a Ketone

A classic and highly versatile one-pot method for the synthesis of 5,5-disubstituted hydantoins from a ketone precursor.[3][4]

Experimental Protocol:

  • In a sealed pressure vessel, dissolve ethyl levulinate (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Add potassium cyanide (1.5 equivalents) and ammonium carbonate (3 equivalents) to the solution.

  • Heat the mixture at 80-90°C with stirring for 18 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of approximately 6.

  • The precipitated crude hydantoin is collected by filtration, washed with cold water, and recrystallized from ethanol/water.

Mechanistic Rationale:

The Bucherer-Bergs reaction is a multi-component reaction involving the initial formation of a cyanohydrin from the ketone and cyanide.[3] Ammonia, generated from the decomposition of ammonium carbonate, reacts with the cyanohydrin to form an α-aminonitrile. This intermediate is then carbonated by CO₂, also from ammonium carbonate, and subsequently cyclizes to the hydantoin.[3][4]

graph Bucherer_Bergs_Mechanism { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Simplified mechanism of the Bucherer-Bergs reaction.
Method 3: Modified Urech Synthesis from an α-Amino Acid (Microwave-Assisted)

The Urech synthesis traditionally involves the reaction of an amino acid with potassium cyanate followed by acid-catalyzed cyclization.[5][6] Modern adaptations utilizing microwave irradiation significantly accelerate this process.[7][8]

Experimental Protocol:

  • In a microwave reactor vial, dissolve 4-amino-4-methylpentanoic acid (1 equivalent) and potassium cyanate (2 equivalents) in water.

  • Irradiate the mixture in a microwave reactor at 100°C for 20 minutes to form the ureido acid intermediate.

  • Add concentrated HCl to the reaction mixture and continue microwave irradiation at 120°C for an additional 15 minutes.

  • Cool the reaction mixture, and the precipitated hydantoin is collected by filtration.

  • To obtain the target ethyl ester, a subsequent Fischer esterification step is required.

Mechanistic Rationale:

The α-amino group of the amino acid acts as a nucleophile, attacking the potassium cyanate to form an N-carbamoyl amino acid (ureido acid).[5][6] Under acidic conditions and with microwave heating, the carboxylic acid is activated, and an intramolecular nucleophilic attack by the distal urea nitrogen leads to cyclization and dehydration, forming the hydantoin ring.[7][8]

graph Urech_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Workflow for microwave-assisted Urech synthesis followed by esterification.

Conclusion and Recommendations

This comparative guide demonstrates that the synthesis of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate can be effectively achieved through various pathways, each with its own set of advantages and disadvantages.

  • For optimal efficiency and yield , the direct cyclization of the α-amino ester precursor is the superior method. The mechanochemical approach, in particular, offers a green, rapid, and high-yielding route to the target hydantoin.[1][2]

  • The Bucherer-Bergs reaction remains a valuable and versatile tool, especially when the corresponding ketone is readily available and the α-amino ester is not.[3][4] Its one-pot nature is a significant advantage, although the use of cyanide and longer reaction times are notable drawbacks.

  • The microwave-assisted Urech synthesis from the α-amino acid offers a very rapid method to the hydantoin core.[7][8] However, for the synthesis of the target ester, it necessitates an additional esterification step, which adds to the overall process time and may impact the final yield.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, required scale, available equipment, and commitment to green chemistry principles. Based on the data presented, prioritizing the synthesis or acquisition of the α-amino ester precursor for a direct cyclization approach is highly recommended for the efficient and high-yield production of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate.

References

  • Konnert, L., et al. (2014). Mechanochemical Preparation of Hydantoins from Amino Esters: Application to the Synthesis of the Antiepileptic Drug Phenytoin. The Journal of Organic Chemistry, 79(21), 10132–10142. [Link]

  • Scribd. (n.d.). Microwave Synthesis of Hydantoin Derivatives. Retrieved from [Link]

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  • Guchhait, S. K., et al. (2025). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Beilstein Journal of Organic Chemistry, 21, 245-253. [Link]

  • Colacino, E., et al. (2016). Mechanochemical Preparation of 3,5-Disubstituted Hydantoins from Dipeptides and Unsymmetrical Ureas of Amino Acid Derivatives. ACS Sustainable Chemistry & Engineering, 4(11), 6144-6153. [Link]

  • Konnert, L., et al. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(22), 13757-13809. [Link]

  • Chin, E.-Z., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 18-26. [Link]

  • Tan, S.-P., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate. [Link]

  • Koóš, M., & Káľai, T. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Stoyanov, S., et al. (2018). Synthesis of Novel 5-(Alk-3-enyl)-hydantoins. Semantic Scholar. [Link]

  • Ward, J. W., & Clayden, J. (2019). Direct Connective Synthesis of 5,5-Disubstituted Hydantoins by Tandem α-Amination and α-Arylation of Silyl Enol Ethers. The Royal Society of Chemistry. [Link]

  • Grokipedia. (n.d.). Urech hydantoin synthesis. Retrieved from [Link]

  • Muccioli, G. G., et al. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron, 59(8), 1301-1307. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Konnert, L., et al. (2014). Mechanochemical Preparation of Hydantoins from Amino Esters: Application to the Synthesis of the Antiepileptic Drug Phenytoin. ACS Publications. [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]

  • Ivanova, G., et al. (2025). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI. [Link]

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  • Barrow, J. C. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules, 22(3), 384. [Link]

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  • Iqbal, J., et al. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. MDPI. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Urech synthesis conditions. Retrieved from [Link]

  • SpectraBase. (n.d.). 5,5-Diphenyl-3-(hydroxymethyl)hydantoin, acetate (ester). Retrieved from [Link]

  • chemeurope.com. (n.d.). Urech hydantoin synthesis. Retrieved from [Link]

  • Koóš, M., & Káľai, T. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]

  • Ward, J. W., & Clayden, J. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. PMC. [Link]

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  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]

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  • Declas, N., et al. (2019). Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone. Organic Letters, 21(2), 524-528. [Link]

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Validation

Advanced Gas Chromatography Analysis of Volatile Byproducts in Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate: A Methodological Comparison Guide

As a Senior Application Scientist, I frequently observe laboratories struggling with the qualitative identification of unknown peaks during routine pharmaceutical impurity testing. When analyzing complex intermediates li...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories struggling with the qualitative identification of unknown peaks during routine pharmaceutical impurity testing. When analyzing complex intermediates like Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate , standard targeted assays often fall short. While Gas Chromatography-Flame Ionization Detection (GC-FID) is the gold standard for quantifying known residual solvents, it is fundamentally blind to the structural identity of unexpected degradation byproducts[1][2].

This guide objectively compares extraction and chromatographic techniques for profiling the volatile organic impurities (OVIs) of this specific hydantoin derivative, providing a self-validating framework for comprehensive GC-MS analysis.

Mechanistic Background: The Origin of Volatile Byproducts

To design an effective extraction strategy, we must first understand the causality behind the byproducts. Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate is typically synthesized via the Bucherer-Bergs reaction . This multi-component synthesis involves a carbonyl precursor (such as an ethyl levulinate derivative), potassium cyanide, and ammonium carbonate[3].

Because this reaction requires elevated temperatures—often in sealed vessels to prevent the escape of volatile ammonium carbonate—the final product matrix frequently traps a complex mixture of compounds[3]. These include:

  • Residual Solvents: Ethanol, ethyl acetate, or DMSO used during crystallization[1].

  • Unreacted Precursors: Trace cyanohydrin intermediates or unreacted ketones.

  • Degradation Gases: Ammonia and carbon dioxide resulting from the thermal breakdown of the hydantoin ring or residual reagents[3].

Pathway A Carbonyl Precursor (Ethyl Levulinate) C Bucherer-Bergs Reaction A->C B Ammonium Carbonate & Potassium Cyanide B->C D Ethyl 3-(4-Methyl-2,5-dioxo -4-imidazolidinyl)propanoate C->D Main Pathway V1 Residual Solvents (EtOH, EtOAc) C->V1 Solvent Matrix V2 Unreacted Precursors (Ketones, Cyanides) C->V2 Incomplete Conversion V3 Degradation Gases (NH3, CO2) D->V3 Thermal Degradation

Fig 1. Formation pathways of volatile byproducts during hydantoin derivative synthesis.

Extraction Alternatives: Static Headspace (SHS) vs. HS-SPME

Isolating these trace volatiles from the solid hydantoin matrix requires phase separation. Direct liquid injection is unviable as the non-volatile hydantoin will rapidly contaminate the GC inlet and column. We must compare the two leading gas-phase extraction techniques:

Static Headspace (SHS)

SHS relies purely on thermodynamic partitioning between the sample matrix and the headspace. While it is the mandated technique for USP <467> residual solvent testing due to its high reproducibility[1], it struggles with heavier, semi-volatile degradation products (like unreacted propanoates) because their vapor pressures are too low to achieve sufficient headspace concentrations.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME utilizes a fused-silica fiber coated with a sorptive polymer to actively adsorb and concentrate analytes from the gas phase[4]. By continuously removing analytes from the headspace, SPME drives further partitioning out of the sample, breaking the thermodynamic limit of SHS. This approach reduces matrix effects and offers significantly enhanced sensitivity for trace degradation byproducts[4][5].

Workflow cluster_SHS Static Headspace (SHS) cluster_SPME HS-SPME Sample Hydantoin Sample in Headspace Vial SHS_Heat Thermal Equilibration (80°C, 20 min) Sample->SHS_Heat SPME_Heat Thermal Equilibration (60°C, 10 min) Sample->SPME_Heat SHS_Inj Direct Gas Injection (Loop/Syringe) SHS_Heat->SHS_Inj GCMS GC-MS Analysis (DB-624 Column) SHS_Inj->GCMS SPME_Ext Fiber Extraction (PDMS/DVB, 30 min) SPME_Heat->SPME_Ext SPME_Des Thermal Desorption (250°C, 3 min) SPME_Ext->SPME_Des SPME_Des->GCMS

Fig 2. Workflow comparison between Static Headspace and HS-SPME for GC-MS analysis.

Quantitative Performance Comparison
Byproduct CategoryRepresentative CompoundSHS LOD (ppm)HS-SPME LOD (ppm)Recommended Technique
Highly Volatile Solvents Ethanol, Acetone0.5 - 1.00.05 - 0.1SHS (Sufficient sensitivity, higher throughput)
Mid-Boiling Solvents Toluene, Ethyl Acetate0.1 - 0.50.01 - 0.05SHS / HS-SPME (Matrix dependent)
Semi-Volatile Degradants Unreacted Propanoates> 5.0 (Poor)0.1 - 0.5HS-SPME (Required for trace detection)

Data synthesized from comparative baseline studies of volatile pharmaceutical impurities[1][5].

Chromatographic Separation: Column Phase Selection

The causality behind column selection dictates the success of the separation.

  • Primary Choice (DB-624 / TG-624): A mid-polar phase (6% cyanopropylphenyl / 94% dimethylpolysiloxane) is the industry standard for volatile impurities[1]. The cyanopropyl groups provide optimal dipole-dipole interactions, effectively resolving polar alcohols and degradation amines from non-polar alkane solvents.

  • Orthogonal Confirmation (DB-WAX): If co-elution occurs on the DB-624 (e.g., between complex hydantoin degradation fragments), a highly polar polyethylene glycol (PEG) column should be used to shift retention times based purely on hydrogen bonding[1].

Self-Validating Experimental Protocol: HS-SPME-GC-MS

A robust analytical method must be self-validating; it must actively prove the absence of systemic errors. This protocol incorporates procedural blanks to rule out siloxane bleed from the SPME fiber or GC septum, and utilizes Fluorobenzene as an internal standard to normalize matrix-induced partitioning variations.

Step 1: Sample Preparation & Internal Standardization
  • Accurately weigh 100 mg of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate into a 20 mL precision-thread headspace vial.

  • Add 5.0 mL of LC-MS grade Water (or a 0.1 M NaOH solution if basic hydrolysis of trapped acidic volatiles is required).

  • Spike the solution with 10 µL of Fluorobenzene internal standard solution (10 ppm in methanol).

  • Self-Validation Step: Prepare a procedural blank containing only the 5.0 mL of solvent and the internal standard. Seal both vials with PTFE/silicone septa.

Step 2: HS-SPME Extraction
  • Fiber Selection: Use a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber. Causality: The DVB polymer adds π−π and strong dipole interactions, which are critical for capturing the polar degradation products of hydantoins[4].

  • Equilibration: Agitate the vial at 60°C for 10 minutes to drive volatiles into the headspace.

  • Extraction: Expose the PDMS/DVB fiber to the headspace for exactly 30 minutes at 60°C.

Step 3: GC-MS Analysis
  • Desorption: Retract the fiber and inject it into the GC inlet at 250°C for 3 minutes in splitless mode to ensure complete transfer of trace analytes[4].

  • Separation (DB-624 Column):

    • Initial oven temperature: 40°C (hold for 5 min).

    • Ramp at 10°C/min to 240°C (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detection: Operate the mass spectrometer in full-scan mode (m/z 35–350) to allow for the untargeted library matching (NIST/Wiley) of unknown hydantoin degradation peaks[2].

Conclusion & Recommendations

For routine batch-release testing of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate where only known residual solvents (like ethanol) are monitored, Static Headspace coupled with GC-FID remains the most efficient and compliant choice.

However, during process development, stability testing, or when investigating out-of-specification (OOS) unknown peaks, the thermodynamic limitations of SHS and the structural blindness of FID become critical liabilities. In these scenarios, transitioning to HS-SPME coupled with GC-MS using a mid-polar DB-624 column is highly recommended. The active concentration provided by the PDMS/DVB fiber, combined with the structural elucidation capabilities of the mass spectrometer, provides a comprehensive, self-validating profile of all volatile byproducts and degradation pathways.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate

Comprehensive Safety & Operational Guide: Handling Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate As a Senior Application Scientist, I recognize that the transition from chemical procurement to benchtop executio...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate

As a Senior Application Scientist, I recognize that the transition from chemical procurement to benchtop execution is where critical risks emerge. Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate (CAS 1418117-73-3) is a highly specialized hydantoin derivative frequently utilized as an intermediate in drug development and peptidomimetic synthesis.

While its utility is vast, its physicochemical profile demands rigorous, scientifically grounded handling protocols. This guide transcends basic safety data sheets by explaining the causality behind our safety recommendations, empowering your laboratory staff to build self-validating safety systems.

Mechanistic Basis for PPE Selection (The "Why")

Safety is not a checklist; it is a mechanistic response to chemical properties. The Occupational Safety and Health Administration (OSHA) mandates that Personal Protective Equipment (PPE) selection must be directly tied to a rigorous hazard assessment [1].

Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate features an imidazolidine-2,4-dione (hydantoin) core and an ethyl ester side chain.

  • Ocular & Dermal Hazards (H315, H319): The electrophilic carbonyl carbons within the hydantoin ring can interact with nucleophilic sites on biological macromolecules (such as proteins in the corneal epithelium or epidermis), leading to localized irritation.

  • Respiratory Hazards (H335): Supplied as a fine crystalline powder, this compound has a low bulk density. The primary operational risk is aerosolization during spatial transfer (weighing/aliquoting), which can lead to inhalation and subsequent irritation of the respiratory mucosal lining.

Quantitative Hazard & Control Summary

To streamline your risk assessment, the following table synthesizes the compound's properties with the necessary engineering controls and PPE specifications.

Property / Hazard ProfileSpecification / ValueRequired Engineering Control / PPE
CAS Number 1418117-73-3N/A
Physical State Solid (Crystalline Powder)Anti-static weighing tools
Skin Irritation (H315) PositiveNitrile gloves (≥4 mil thickness), Flame-resistant lab coat
Eye Irritation (H319) PositiveANSI Z87.1 Chemical Splash Goggles (No safety glasses)
Respiratory (H335) High Aerosolization RiskChemical Fume Hood (Face velocity 80-100 fpm)
Molecular Weight 214.22 g/mol N/A

Required PPE & Gowning Protocol

To ensure a self-validating safety barrier, operators must follow this sequential gowning protocol before handling the compound:

  • Pre-Gowning Inspection: Visually inspect the flame-resistant lab coat for tears or contamination.

  • Ocular Protection: Don ANSI Z87.1 certified chemical splash goggles. Note: Standard safety glasses with side shields are insufficient, as they do not protect against airborne dust settling from above.

  • Glove Validation (Pneumatic Test): Before donning, trap ambient air inside the nitrile glove, twist the cuff, and squeeze. If the glove maintains pressure, the barrier is intact. If it deflates, discard it due to micro-punctures.

  • Double-Gloving: Don a primary pair of nitrile gloves (tucked under the lab coat cuff) and a secondary pair over the cuff. This ensures that if the outer glove is contaminated with hydantoin powder, it can be safely doffed without exposing the skin.

Operational Handling & Experimental Workflow

The following step-by-step methodology is designed to mitigate the specific risk of powder aerosolization caused by electrostatic repulsion.

Protocol: Anti-Static Weighing and Transfer

  • Environmental Grounding: Wipe the analytical balance and the surrounding fume hood surface with a 70% isopropanol solution. Allow it to dry completely. Causality: This dissipates residual surface static charges that cause light powders to "jump."

  • Airflow Verification: Ensure the fume hood sash is pulled down to the designated operating height and verify the face velocity is between 80-100 feet per minute (fpm), as recommended by the National Research Council [2].

  • Static Neutralization: Pass an anti-static ionizing bar or zero-stat gun over the sealed chemical vial and the receiving vessel (e.g., a glass scintillation vial).

  • Spatial Transfer: Using a grounded, stainless-steel micro-spatula, carefully transfer the required mass of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate.

  • Validation: Cap the receiving vessel immediately. Observe the balance readout; if the mass reading drifts continuously, electrostatic forces are still present, and the environment must be re-ionized.

Spill Response & Waste Disposal Plan

Hydantoin derivatives and their esters must never be discharged into municipal wastewater systems due to their resistance to standard water treatment hydrolysis and potential aquatic toxicity.

Spill Cleanup Methodology (Wet-Wipe Method): Do not sweep dry powder. Sweeping introduces the chemical directly into the breathing zone.

  • Contain: Gently cover the spilled powder with absorbent laboratory wipes.

  • Wet: Carefully apply a compatible solvent (e.g., ethanol or a 10% bleach solution) to the wipes to solubilize or dampen the powder, suppressing all dust generation.

  • Wipe & Discard: Wipe from the outside of the spill toward the center. Place the contaminated wipes into a designated solid hazardous waste bag.

Disposal Plan:

  • Solid Waste: Collect all contaminated spatulas, weigh boats, and wipes in a high-density polyethylene (HDPE) container labeled "Hazardous Organic Solid Waste - Contains Nitrogenous Heterocycles."

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO or DMF) for biological assays, collect the liquid in a compatible, clearly labeled solvent waste carboy.

  • Final Destruction: Route all collected waste for high-temperature incineration through a certified hazardous waste contractor.

Workflow Visualization

The following diagram maps the logical progression of handling, from hazard assessment through to safe disposal, ensuring all operators have a clear mental model of the procedure.

G Start Hazard Assessment CAS 1418117-73-3 PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (80-100 fpm) PPE->Hood Weigh Anti-Static Weighing & Aliquoting Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Wet-Wipe Cleanup (Suppress Dust) Spill->Clean Yes Proceed Proceed with Assay/Solubilization Spill->Proceed No Dispose HDPE Waste Container (Incineration) Clean->Dispose Proceed->Dispose Post-Assay Disposal

Workflow for handling and disposing of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment." U.S. Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Academies Press, 2011.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate
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Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate
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